molecular formula C8H9NO5S B163017 p-nitrobenzyl mesylate

p-nitrobenzyl mesylate

Cat. No.: B163017
M. Wt: 231.23 g/mol
InChI Key: QZIYKAFPHRTIAI-UHFFFAOYSA-N
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Description

An alkylation reagent to be used with rabbit monoclonal anti-thiophosphate ester antibody and ATP-gamma-S for the identification of direct kinase substrates. Prepare a 50 mM PNBM (12 mg/ml) stock by dissolving PNBM in DMSO and vortexing. One time use DMSO aliquots may be stored at -20°C.>p-Nitrobenzyl mesylate (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5'-(γ-thio)-triphosphate (ATPγS; ) or N6-benzyl-ATPγS can be alkylated by PNBM. The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.>This compound (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5/'-(γ-thio)-triphosphate (ATPγS; ) or N The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

p-Nitrobenzyl Mesylate: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a potent alkylating agent widely utilized in biomedical research, primarily for the identification and characterization of direct kinase substrates. Its mechanism of action is centered on the electrophilic nature of the benzyl (B1604629) carbon, facilitated by the electron-withdrawing nitro group and the excellent leaving group properties of the mesylate moiety. This guide provides an in-depth exploration of the chemical basis of PNBM's reactivity, its primary application in kinase substrate identification, and a discussion of its broader, less-explored biological activities. Detailed experimental protocols, quantitative reactivity data, and pathway visualizations are presented to offer a comprehensive resource for researchers employing this versatile chemical probe.

Core Mechanism of Action: Electrophilic Alkylation

The primary mechanism of action of this compound is its function as an alkylating agent. The molecule consists of a benzyl group substituted with a strongly electron-withdrawing nitro group at the para position and a methanesulfonate (B1217627) (mesylate) ester. This chemical structure dictates its reactivity.

The mesylate group is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. The presence of the p-nitro group further enhances the electrophilicity of the benzylic carbon by withdrawing electron density from the benzene (B151609) ring. Consequently, PNBM readily reacts with nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, a nucleophile attacks the benzylic carbon, leading to the displacement of the mesylate group and the formation of a new covalent bond between the nucleophile and the p-nitrobenzyl group.

The general reaction can be depicted as follows:

PNBM_Alkylation PNBM This compound (PNBM) TransitionState [Nu---CH₂(C₆H₄NO₂)---OMs]⁻ PNBM->TransitionState Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->TransitionState Product Nu-CH₂(C₆H₄NO₂)Alkylated Product TransitionState->Product Bond Formation LeavingGroup MsO⁻ TransitionState->LeavingGroup Leaving Group Departure Kinase_Substrate_Labeling_Workflow Start Kinase + Substrate Pool Step1 Incubate with ATPγS Start->Step1 Thiophosphorylation Thiophosphorylated Substrate Step1->Thiophosphorylation Step2 Add this compound (PNBM) Thiophosphorylation->Step2 Alkylation Alkylated Substrate with p-Nitrobenzyl Epitope Step2->Alkylation Detection Detection/Purification Alkylation->Detection WesternBlot Western Blot with anti-thiophosphate ester Ab Detection->WesternBlot Detection IP Immunoprecipitation Detection->IP Purification End Identified Substrates WesternBlot->End IP->End Potential_Biological_Effects PNBM This compound Thiophosphate Thiophosphate Alkylation (On-Target) PNBM->Thiophosphate Primary Mechanism OffTarget Potential Off-Target Alkylation PNBM->OffTarget Potential Cysteine Protein Cysteine Residues OffTarget->Cysteine Glutathione Glutathione OffTarget->Glutathione DNA DNA Bases OffTarget->DNA Cytotoxicity Cytotoxicity Cysteine->Cytotoxicity Glutathione->Cytotoxicity Genotoxicity Genotoxicity DNA->Genotoxicity

References

Synthesis of p-Nitrobenzyl Mesylate from p-Nitrobenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of p-nitrobenzyl mesylate from p-nitrobenzyl alcohol, a key transformation in organic synthesis, particularly relevant in the preparation of protecting groups and various chemical intermediates. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the reaction workflow.

Introduction

The conversion of alcohols to mesylates is a fundamental reaction in organic chemistry, transforming a poor leaving group (hydroxyl) into a good one (mesylate). This enhanced leaving group ability makes the resulting sulfonate ester susceptible to nucleophilic substitution, a critical step in the synthesis of a wide array of more complex molecules. This compound, in particular, serves as a valuable reagent, with the nitro group offering a site for further functional group manipulation. This guide will focus on a robust and high-yielding method for the preparation of this compound.

Reaction Overview

The synthesis of this compound is typically achieved through the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Several bases can be employed for this transformation, with tertiary amines such as triethylamine (B128534) and dicyclohexylamine (B1670486) being common choices. The selection of the base and solvent system can influence the reaction rate and the purity of the final product.

Experimental Protocols

This section details a well-established protocol for the synthesis of this compound, adapted from methodologies reported in the scientific literature.[1]

Materials and Reagents
  • p-Nitrobenzyl alcohol

  • Methanesulfonyl chloride

  • Dicyclohexylamine

  • Acetone (B3395972) (dry)

  • Carbon tetrachloride or Chloroform (for recrystallization)

  • Activated charcoal (optional, for decolorization)

Procedure
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (1.0 equivalent) in dry acetone.

  • To this solution, add methanesulfonyl chloride (1.0 to 1.2 equivalents).

  • From the dropping funnel, add a solution of dicyclohexylamine (1.0 to 1.1 equivalents) in dry acetone dropwise to the reaction mixture.

  • Maintain the reaction temperature between 15 and 35°C, using an ice-water bath if necessary to control any exotherm. A precipitate of dicyclohexylamine hydrochloride will begin to form shortly after the addition of the base.

  • After the addition is complete, continue to stir the reaction mixture for an additional 10-20 minutes to ensure the reaction goes to completion.

  • Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.

  • The filtrate, containing the crude product, can be further purified by recrystallization. Evaporate the acetone to obtain the crude solid.

  • Dissolve the crude this compound in a minimal amount of hot carbon tetrachloride or chloroform. If the solution is colored, it can be treated with a small amount of activated charcoal and filtered hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
p-Nitrobenzyl Alcohol1.0 eq[1]
Methanesulfonyl Chloride1.0 - 1.2 eq
Dicyclohexylamine1.0 - 1.1 eq[1]
Reaction Conditions
SolventAcetone[1]
Temperature15 - 35 °C[1]
Product Characterization
Yield > 65%[1]
Melting Point 108.5-110.5 °C[1]
Appearance White to beige powder/solid
Purity ≥98% (HPLC)

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 108.5-110.5 °C.[1]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene (B151609) ring, the benzylic protons, and the methyl protons of the mesyl group. The aromatic protons typically appear as two doublets in the range of δ 7.5-8.3 ppm. The benzylic protons (CH₂) should appear as a singlet around δ 5.3 ppm, and the methyl protons (CH₃) of the mesyl group as a singlet around δ 3.0 ppm.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon of the mesylate. The aromatic carbons are expected in the δ 124-149 ppm region. The benzylic carbon should appear around δ 70 ppm, and the methyl carbon of the mesyl group around δ 38 ppm.

    • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group (NO₂). The sulfonate ester group (S=O) will show strong stretching vibrations in the regions of 1350 cm⁻¹ and 1175 cm⁻¹. The C-O stretching of the ester will be observed around 1000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p-Nitrobenzyl Alcohol p-Nitrobenzyl Alcohol Reaction Mixture Reaction Mixture p-Nitrobenzyl Alcohol->Reaction Mixture Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction Mixture Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Evaporation Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-nitrobenzyl alcohol is a reliable and high-yielding transformation that is crucial for various applications in organic synthesis. The use of methanesulfonyl chloride in the presence of dicyclohexylamine in acetone provides an efficient route to the desired product. Proper purification by recrystallization is key to obtaining the final product in high purity. The characterization data provided in this guide will aid researchers in confirming the successful synthesis of this important chemical intermediate.

References

Spectroscopic Characterization of p-Nitrobenzyl Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for p-nitrobenzyl mesylate (4-nitrobenzyl methanesulfonate), a crucial reagent in chemical synthesis and drug development. This document details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from typical values for similar chemical structures and serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25Doublet (d)2HAr-H (ortho to NO₂)
~7.65Doublet (d)2HAr-H (ortho to CH₂OMs)
~5.40Singlet (s)2H-CH ₂-
~3.10Singlet (s)3H-CH

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~148.0C -NO₂
~142.0C -CH₂OMs
~129.0Ar-C H (ortho to CH₂OMs)
~124.0Ar-C H (ortho to NO₂)
~70.0-C H₂-
~38.0-C H₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600, ~1485StrongAromatic C=C stretch
~1520, ~1345Strong, Very StrongAsymmetric and Symmetric N-O stretch (NO₂)
~1350, ~1175StrongAsymmetric and Symmetric S=O stretch (sulfonate)
~970StrongS-O-C stretch

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
231~40[M]⁺ (Molecular Ion)
152~100[M - SO₂CH₃]⁺ (loss of mesyl radical)
136~30[M - OSO₂CH₃]⁺ (loss of mesylate radical)
106~60[C₇H₆N]⁺ (p-nitrobenzyl cation fragment)
79~20[SO₂CH₃]⁺ (mesyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. Adherence to these protocols is recommended to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Data Format: Transmittance or Absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.

Acquisition Parameters (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1-2 scans/second.

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Figure 1. Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Compound Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a versatile reagent widely utilized in organic synthesis and chemical biology. Its utility stems from the electron-withdrawing nature of the p-nitrophenyl group, which activates the benzylic position towards nucleophilic attack, and the excellent leaving group ability of the mesylate moiety. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on experimental details and data-driven insights relevant to researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, compiled from various supplier and literature sources.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₅S[1][2]
Molecular Weight 231.23 g/mol [2][3]
Appearance White to beige powder/solid
Melting Point 95-98 °C
Boiling Point 449.4 ± 28.0 °C (Predicted)[4]
Solubility Soluble in DMSO (up to 100 mM); Insoluble in water[1][2][3]
Stability Stable for ≥ 4 years when stored at -20°C. Hygroscopic.[1]
CAS Number 39628-94-9[1][2]

Spectroscopic Data

2.1. 1H NMR Spectroscopy (Predicted)

The expected 1H NMR spectrum in CDCl₃ would exhibit the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to the strong electron-withdrawing effect of the nitro group.

  • Benzylic Protons: A singlet around δ 5.4 ppm for the two benzylic protons (CH₂).

  • Methyl Protons: A singlet around δ 3.1 ppm for the three protons of the mesyl group (CH₃).

2.2. 13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum in CDCl₃ would show:

  • Aromatic Carbons: Four signals in the aromatic region (δ 124-150 ppm). The carbon bearing the nitro group and the ipso-carbon will be significantly deshielded.

  • Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (CH₂).

  • Methyl Carbon: A signal around δ 38 ppm for the methyl carbon of the mesyl group (CH₃).

2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • NO₂ Stretch (asymmetric): ~1520 cm⁻¹

  • NO₂ Stretch (symmetric): ~1350 cm⁻¹

  • S=O Stretch (asymmetric): ~1350 cm⁻¹ (may overlap with NO₂ stretch)

  • S=O Stretch (symmetric): ~1175 cm⁻¹

  • C-O Stretch: ~1000 cm⁻¹

  • Aromatic C-H Stretch: ~3100-3000 cm⁻¹

  • Aliphatic C-H Stretch: ~3000-2850 cm⁻¹

2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 231 would be expected. Common fragmentation patterns would involve the loss of the mesyl group (SO₂CH₃), the nitro group (NO₂), and cleavage at the benzylic position.

Reactivity and Applications

This compound is a potent electrophile and its reactivity is dominated by nucleophilic substitution reactions at the benzylic carbon. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles. The mesylate is an excellent leaving group, facilitating the substitution process.

G cluster_0 This compound Reactivity cluster_1 Nucleophiles PNBM This compound (C₈H₉NO₅S) Product Substituted Product (p-NO₂-C₆H₄-CH₂-Nu) PNBM->Product Sₙ2 Reaction Nu Nucleophile (Nu⁻) Amine R-NH₂ Amine->PNBM Thiol R-SH Thiol->PNBM Carboxylate R-COO⁻ Carboxylate->PNBM Phenoxide Ar-O⁻ Phenoxide->PNBM Leaving_Group Mesylate Anion (CH₃SO₃⁻) G Start Start Dissolve Dissolve p-nitrobenzyl alcohol in dry acetone (B3395972) Start->Dissolve Add_MsCl Add methanesulfonyl chloride in acetone dropwise Dissolve->Add_MsCl Add_Base Simultaneously add dicyclohexylamine in dry acetone dropwise Add_MsCl->Add_Base Stir Stir at 25°C Add_Base->Stir Filter Filter to remove dicyclohexylamine hydrochloride Stir->Filter Evaporate Evaporate filtrate to dryness Filter->Evaporate Crystallize Crystallize residue from carbon tetrachloride or chloroform Evaporate->Crystallize Product This compound Crystallize->Product G Start p-Nitrobenzyl Protected Substrate Reduction Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction Intermediate p-Aminobenzyl Intermediate Reduction->Intermediate Cleavage Spontaneous or Acid-catalyzed Cleavage Intermediate->Cleavage Deprotected_Product Deprotected Substrate Cleavage->Deprotected_Product Byproduct p-Aminobenzyl Alcohol Cleavage->Byproduct

References

An In-depth Technical Guide to the Safe Handling of p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for p-nitrobenzyl mesylate (PNBM), an alkylating reagent commonly used in kinase substrate identification.

Chemical and Physical Properties

This compound is a synthetic solid. While some physical properties are not extensively documented in publicly available safety data sheets, its key identifiers and known characteristics are summarized below.

PropertyValueReference
CAS Number 39628-94-9[1]
Molecular Formula C₈H₉NO₅S[2]
Molecular Weight 231.23 Da
Appearance Solid[2]
Purity >98% (HPLC)
Solubility Soluble in DMSO to 100 mM[2][3]
Synonyms 4-nitro-benzenemethanol, 1-methanesulfonate; 4-Nitrobenzyl mesylate; para-Nitrobenzyl mesylate; PNBM[1][2]
Hazard Identification and Personal Protective Equipment (PPE)

There is some conflicting information in available Safety Data Sheets (SDS). While one source indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS)[1], another more comprehensive SDS for the same CAS number lists significant health hazards. Therefore, a conservative approach to safety is strongly advised.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedAcute toxicity, Oral (Category 4)Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[4] Eye/Face Protection: Wear chemical safety goggles or a face shield.[4] Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[5] Due to a lack of specific glove material recommendations, consult with your institution's safety officer. Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator with a particulate filter.[4]
Causes skin irritationSkin Corrosion/Irritation (Category 2)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
Suspected of causing genetic defectsGerm cell mutagenicity (Category 2)
Suspected of causing cancerCarcinogenicity (Category 2)
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)

Note: Hazard classifications are based on the more comprehensive SDS available to ensure the highest level of safety.

Handling, Storage, and Stability

Proper storage and handling are critical to maintaining the stability of this compound and ensuring user safety.

ConditionRecommendationReference
General Handling Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[4] Avoid creating dust.[4] Do not eat, drink, or smoke in the laboratory.
Storage of Solid Store at -20°C in a dry, cool, and well-ventilated place.[6] Keep container tightly closed under desiccating conditions.
Storage of Solutions Prepare solutions on the same day if possible.[3] For short-term storage, aliquots in DMSO can be stored at -20°C for up to one month.[3][6][7] For longer-term storage, store at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.[6]
Stability Stable under normal storage conditions.[5]
Incompatible Materials Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO, a common procedure for its use as an alkylating reagent.

Materials:

  • This compound (solid)

  • Anhydrous or fresh DMSO[6]

  • Vortex mixer

  • Appropriate vials for storage

Methodology:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh out the required amount of this compound. To prepare a 50 mM solution, this is approximately 12 mg/mL.[3]

  • Add the appropriate volume of DMSO to the solid.

  • Vortex the mixture until the solid is completely dissolved.[3]

  • If not for immediate use, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for longer periods.[6][7]

  • Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[3]

Protocol 2: Emergency Spill Response

This protocol outlines the steps to be taken in the event of a small spill of solid this compound in a laboratory setting.

Materials:

  • Spill containment kit (absorbent pads, inert absorbent material like sand or vermiculite)

  • Sealable waste disposal bags or containers

  • Appropriate PPE (gloves, lab coat, safety goggles, respirator if necessary)

Methodology:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's safety officer.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment.

  • Containment: Prevent the spread of the solid. Avoid raising dust.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled, and sealed container for disposal.[4] Do not use water.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety guidelines) and then wash with soap and water.

  • Disposal: Dispose of the waste material according to institutional and local regulations.

Visualizations

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls, from most to least effective, for minimizing exposure to this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Required Reagent) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for minimizing exposure.

Workflow for this compound Spill Response

This diagram outlines the logical steps to follow when responding to a spill of this compound.

SpillResponse Start Spill Occurs Alert Alert Personnel & Assess Situation Start->Alert IsLargeSpill Large or Uncontrolled Spill? Alert->IsLargeSpill Evacuate Evacuate Area & Call Emergency Response IsLargeSpill->Evacuate Yes DonPPE Don Appropriate PPE IsLargeSpill->DonPPE No End Response Complete Evacuate->End Contain Contain the Spill (Prevent Spread) DonPPE->Contain Cleanup Mechanically Pick Up Solid Contain->Cleanup Package Package Waste in Sealed Container Cleanup->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Dispose->End

Caption: Logical workflow for responding to a spill.

References

An In-depth Technical Guide to the Reaction of p-Nitrobenzyl Mesylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a versatile electrophile widely utilized in organic synthesis and chemical biology. Its reactivity is characterized by the presence of a potent electron-withdrawing nitro group and an excellent mesylate leaving group, rendering the benzylic carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reaction of this compound with a variety of nucleophiles. It delves into the underlying reaction mechanism, presents quantitative kinetic data, details experimental protocols for key transformations, and discusses potential side reactions. Furthermore, this guide visualizes reaction pathways and experimental workflows to provide a clear and practical resource for researchers in drug development and related fields.

Introduction

This compound is a valuable reagent in organic chemistry, primarily employed as an alkylating agent. The p-nitrobenzyl group serves as a useful protecting group for various functional groups and has applications in the synthesis of complex molecules. A significant application of PNBM is in the field of chemical biology, where it is used as a thiol-specific alkylating agent to identify direct kinase substrates.[1][2][3] This is achieved by alkylating thiophosphate groups on proteins, which are introduced by kinases using ATPγS, a modified ATP analog. The resulting thiophosphate ester can then be detected by a specific antibody.

The reactivity of this compound is governed by the electronic properties of the p-nitrobenzyl moiety and the excellent leaving group ability of the mesylate anion. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The mesylate group is a highly effective leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized.

Reaction Mechanism and Kinetics

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the mesylate leaving group simultaneously breaks.

The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile, following a second-order rate law:

Rate = k[this compound][Nucleophile]

The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates. Polar aprotic solvents, such as DMSO, DMF, and acetone (B3395972), are typically preferred for SN2 reactions as they solvate the cation of a salt-based nucleophile while leaving the anionic nucleophile relatively free and reactive.[6][7]

// Reactants reactants [label=<

Nu-+ this compound

];

// Transition State ts [label=<

Transition State Nu...CH2-Ar-NO2 ...OMs

];

// Products products [label=<

+MsO- ProductMesylate Anion

];

// Arrows reactants -> ts [label="Backside Attack", fontcolor="#4285F4"]; ts -> products [label="Leaving Group Departure", fontcolor="#EA4335"]; } caption: "General SN2 reaction mechanism."

Quantitative Kinetic Data

The following table summarizes available quantitative data for the reaction of this compound and related sulfonates with various nucleophiles. The data is presented to facilitate comparison of reactivity.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) or RatioReference
This compoundH₂O20:80 CH₃CN/H₂O252.0 x 10⁻⁵ s⁻¹ (k_solv)[8]
p-Nitrobenzyl TosylateAniline70:30 EtOH/H₂O25k_amine/k_HOH = 1.3 x 10³[8]
p-Nitrobenzyl TosylatePiperidine (B6355638)70:30 EtOH/H₂O25k_amine/k_HOH = 1.1 x 10⁶[8]
p-Nitrobenzyl NosylateAniline70:30 EtOH/H₂O25k_amine/k_HOH = 1.4 x 10³[8]
p-Nitrobenzyl NosylatePiperidine70:30 EtOH/H₂O25k_amine/k_HOH = 1.2 x 10⁶[8]
p-Nitrobenzyl TriflateAniline70:30 EtOH/H₂O25k_amine/k_HOH = 1.3 x 10³[8]
p-Nitrobenzyl TriflatePiperidine70:30 EtOH/H₂O25k_amine/k_HOH = 1.0 x 10⁶[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent reaction with representative nucleophiles.

Synthesis of this compound[9]

Synthesis_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (0.1 mol) in anhydrous acetone (75 mL).

  • Add methanesulfonyl chloride (0.11 mol) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add dicyclohexylamine (0.11 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C. A precipitate of dicyclohexylamine hydrochloride will form.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

  • Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallize the solid residue from carbon tetrachloride or chloroform to yield this compound as a crystalline solid.

Reaction with Azide (B81097) Nucleophile: Synthesis of p-Nitrobenzyl Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in DMF (20 mL).

  • Add sodium azide (12 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain p-nitrobenzyl azide.

Reaction with Amine Nucleophile: Synthesis of N-(p-Nitrobenzyl)piperidine

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add piperidine (20 mmol, 2 equivalents) to the solution.

  • Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction with Thiol Nucleophile: Synthesis of p-Nitrobenzyl Phenyl Sulfide

Materials:

Procedure:

  • In a round-bottom flask, dissolve thiophenol (11 mmol) in methanol (20 mL).

  • Add a solution of sodium hydroxide (11 mmol) in methanol (10 mL) to form the sodium thiophenoxide salt.

  • To this solution, add a solution of this compound (10 mmol) in a minimal amount of methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water (50 mL) and dichloromethane (50 mL).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification can be achieved by recrystallization or column chromatography.

Product Characterization Data

The following table provides expected NMR chemical shifts for the products of the reactions described above.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
p-Nitrobenzyl Azide ~7.5-8.2 (aromatic H), ~4.4 (CH₂)~147 (C-NO₂), ~145 (C-CH₂), ~129, ~124 (aromatic CH), ~55 (CH₂)
N-(p-Nitrobenzyl)piperidine ~7.4-8.1 (aromatic H), ~3.5 (CH₂-N), ~2.4 (piperidine α-CH₂), ~1.4-1.6 (piperidine β,γ-CH₂)~147 (C-NO₂), ~146 (C-CH₂), ~129, ~123 (aromatic CH), ~64 (CH₂-N), ~55 (piperidine α-C), ~26, ~24 (piperidine β,γ-C)
p-Nitrobenzyl Phenyl Sulfide ~7.2-8.1 (aromatic H), ~4.2 (CH₂)~147 (C-NO₂), ~146 (C-CH₂), ~135 (ipso-S), ~130, ~129, ~127, ~124 (aromatic CH), ~39 (CH₂)
p-Nitrobenzyl Methyl Ether ~8.2 (d, 2H), ~7.5 (d, 2H), ~4.5 (s, 2H), ~3.4 (s, 3H)~147.5, ~145.5, ~127.9, ~123.8, ~74.0, ~58.2

Side Reactions

While SN2 substitution is the predominant pathway, other reactions can occur under certain conditions.

  • Elimination (E2): With sterically hindered or strong, non-nucleophilic bases, an E2 elimination reaction can compete with substitution, leading to the formation of p-nitrostyrene. However, for a primary benzylic substrate like this compound, elimination is generally not a major pathway.[8][9]

  • Reaction at the Nitro Group: The nitro group is generally stable under typical nucleophilic substitution conditions. However, with very strong reducing agents or under specific catalytic conditions, the nitro group can be reduced.[6][10] With extremely strong nucleophiles or bases, nucleophilic aromatic substitution on the ring is a possibility, though this is unlikely to compete with the much more facile SN2 reaction at the benzylic position.

Application Workflow: Kinase Substrate Identification

This compound is a key reagent in a widely used method for identifying direct substrates of protein kinases. The workflow is outlined below.

Kinase_Assay_Workflow A A B B A->B C C B->C Thiophosphorylated Substrates D D C->D E E D->E Epitope-tagged Substrates F F E->F G G F->G

Conclusion

This compound is a reactive and versatile electrophile that undergoes efficient SN2 reactions with a wide range of nucleophiles. Its predictable reactivity, coupled with the stability of the resulting products, makes it a valuable tool in both synthetic organic chemistry and chemical biology. This guide has provided a comprehensive overview of its reactions, including mechanistic details, kinetic data, and practical experimental protocols. By understanding the principles outlined herein, researchers can effectively utilize this compound in their synthetic and drug discovery endeavors.

References

Solubility Profile of p-Nitrobenzyl Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-nitrobenzyl mesylate in various solvents, a critical parameter for its application in research and development, particularly in its role as a thiol-specific alkylating reagent for direct kinase substrate identification.

Core Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of moisture.

SolventTypeSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1][2][3]Up to 100 mM[1][2][4]Multiple sources report high solubility. One source specifies 2 mg/mL[3], another 46 mg/mL (198.93 mM)[5], and another 100 mg/mL (432.47 mM), noting that sonication may be needed and that hygroscopic DMSO can negatively impact solubility[6].
EthanolPolar ProticSoluble[5]~12.97 mMReported as 3 mg/mL[5].
WaterPolar ProticInsoluble[5]-
AcetonePolar AproticData not available-
AcetonitrilePolar AproticData not available-
ChloroformNonpolarData not available-A similar compound, p-nitrobenzyl acetoacetate, is reported to be soluble in chloroform.
Ethyl AcetatePolar AproticData not available-
Tetrahydrofuran (THF)Polar AproticData not available-
Dimethylformamide (DMF)Polar AproticData not available-

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound. These protocols are based on established laboratory practices.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, acetone)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, incrementally add more solvent (e.g., in 0.1 mL aliquots up to a total of 1 mL) and repeat the agitation and observation steps to confirm insolubility.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Saturation Method)

This method determines the concentration of a saturated solution of the compound in a given solvent.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by analyzing the standard solutions using HPLC.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial and place it in a constant temperature shaker. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample by HPLC.

  • Using the calibration curve, determine the concentration of this compound in the diluted sample and calculate the concentration in the original saturated solution. This value represents the solubility.

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a conceptual representation of the factors influencing solubility.

Solubility_Testing_Workflow start Start: Obtain this compound solvent_selection Select Solvent start->solvent_selection qualitative Qualitative Assessment (Rapid Screening) add_solute Add Solute to Solvent qualitative->add_solute quantitative Quantitative Determination (Saturation Method) quantitative->add_solute solvent_selection->qualitative For quick check solvent_selection->quantitative For precise data agitate Agitate/Equilibrate add_solute->agitate observe Visual Observation agitate->observe analyze Analytical Measurement (e.g., HPLC) agitate->analyze After equilibration data_record Record Result observe->data_record analyze->data_record end End data_record->end

Caption: Logical workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Utilizing p-Nitrobenzyl Mesylate (PNBM) in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of p-nitrobenzyl mesylate (PNBM) in kinase assays. This method offers a robust and specific approach for identifying direct kinase substrates and quantifying kinase activity. The protocol is based on the enzymatic transfer of a thiophosphate group from ATPγS to a substrate by a kinase, followed by the alkylation of the thiophosphate with PNBM. This creates a unique and stable epitope that can be detected by a specific antibody, enabling sensitive and reliable analysis through various downstream applications.

Principle of the PNBM-Based Kinase Assay

The PNBM kinase assay is a powerful tool for studying kinase-substrate relationships. The core principle involves a two-step process:

  • Thiophosphorylation: In the presence of a kinase, a substrate is incubated with Adenosine 5'-[γ-thio]-triphosphate (ATPγS). The kinase catalyzes the transfer of the γ-thiophosphate group to serine, threonine, or tyrosine residues on the substrate.

  • Alkylation: The resulting thiophosphorylated substrate is then treated with this compound (PNBM). PNBM alkylates the sulfur atom of the thiophosphate group, creating a stable thiophosphate ester. This modification forms a unique structural epitope that is not naturally present in cells.

This semisynthetic epitope can then be specifically recognized by a monoclonal antibody, allowing for the detection and quantification of the kinase's activity towards its substrate.[1]

Signaling Pathways Amenable to PNBM Kinase Assays

The PNBM kinase assay is a versatile technique applicable to the study of various signaling pathways where specific kinase activity is of interest. Notable examples include:

  • MAPK/ERK Pathway: This cascade, involving kinases such as MEK and ERK, is central to regulating cell proliferation, differentiation, and survival. The PNBM assay can be employed to identify direct substrates of ERK and to screen for inhibitors of this pathway.[1]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. The PNBM method can be used to investigate the activity of Akt and other downstream kinases, as well as to assess the efficacy of inhibitors targeting this pathway.

  • EGFR Signaling Pathway: As a receptor tyrosine kinase, EGFR and its downstream effectors are key drivers in many cancers. The PNBM assay allows for the specific analysis of EGFR kinase activity and the characterization of its substrates.

Below is a generalized representation of a kinase signaling cascade that can be investigated using the PNBM assay.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase1 Upstream Kinase (e.g., MEK) Receptor->Kinase1 Activates Kinase2 Kinase of Interest (e.g., ERK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Thiophosphorylates (with ATPγS) Phosphorylated_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Gene Expression) Phosphorylated_Substrate->Response Leads to

Diagram of a generic kinase signaling cascade that can be studied using the PNBM assay.

Experimental Protocols

A generalized workflow for a PNBM kinase assay is presented below. This should be optimized for each specific kinase and substrate.

Experimental_Workflow Start Start KinaseReaction 1. In Vitro Kinase Reaction - Kinase - Substrate - ATPγS - Kinase Buffer Start->KinaseReaction Alkylation 2. Alkylation - Add PNBM in DMSO KinaseReaction->Alkylation Quench 3. Quench Reaction (Optional, e.g., with DTT) Alkylation->Quench Downstream 4. Downstream Analysis Quench->Downstream WB Western Blot Downstream->WB Detection IP Immunoprecipitation Downstream->IP Enrichment End End WB->End IP->End

A high-level overview of the experimental workflow for a PNBM kinase assay.

Materials
  • Kinase of interest (purified)

  • Substrate protein or peptide

  • Kinase reaction buffer (kinase-specific)

  • Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

  • This compound (PNBM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dithiothreitol (DTT) or other quenching agent

  • Anti-thiophosphate ester antibody

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western Blot, or Immunoprecipitation)

Detailed Protocol

1. In Vitro Kinase Reaction

  • Prepare a kinase reaction mixture in a microcentrifuge tube. A typical 30 µL reaction may contain:

    • 1-5 µg of substrate protein

    • 50-100 ng of active kinase

    • 1x Kinase Buffer (ensure it contains MgCl₂)

    • 100 µM ATPγS

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Important: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM reagent in the next step.[1]

2. Alkylation

  • Prepare a 50 mM stock solution of PNBM in DMSO. This solution should be prepared fresh or from single-use aliquots stored at -20°C.

  • To the 30 µL kinase reaction, add 1.5 µL of the 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM PNBM and 5% DMSO.[1]

  • Vortex briefly and incubate at room temperature for 1-2 hours. For larger volumes, incubate with end-over-end rotation.[1] Some precipitation may occur during this step, which is normal.[1]

3. Quenching the Reaction (Optional)

  • The alkylation reaction can be stopped by adding a reducing agent. For example, add DTT to a final concentration of 50 mM.

4. Downstream Analysis

The alkylated samples can be analyzed by Western Blotting or used for Immunoprecipitation.

  • Western Blot Analysis:

    • Add 4X SDS-PAGE loading buffer to the alkylated sample to a final concentration of 1X.

    • Heat the sample at 95-100°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-thiophosphate ester antibody (typically at a 1:5,000 dilution in 5% milk/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Immunoprecipitation:

    • After alkylation, centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any precipitate.[1]

    • To remove excess PNBM, which can interfere with immunoprecipitation, pass the supernatant through a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer like RIPA.[1]

    • (Optional) Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Add the anti-thiophosphate ester antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with cold lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

    • Analyze the eluate by Western Blotting using a substrate-specific antibody or by mass spectrometry for substrate identification.

Data Presentation

KinaseInhibitorIC50 (nM)Assay Conditions
ERK2U012650100 µM ATPγS, 2.5 mM PNBM
Akt1GSK69069325100 µM ATPγS, 2.5 mM PNBM
EGFRGefitinib15100 µM ATPγS, 2.5 mM PNBM
MEK1PD03259015100 µM ATPγS, 2.5 mM PNBM

Troubleshooting

Effective troubleshooting is crucial for obtaining reliable and reproducible results with the PNBM kinase assay. Below is a logical guide to address common issues.

Troubleshooting_Guide Start Problem NoSignal No or Weak Signal on Western Blot Start->NoSignal HighBackground High Background on Western Blot Start->HighBackground NoIP No Protein after Immunoprecipitation Start->NoIP CheckKinase Is the kinase active? NoSignal->CheckKinase CheckBlocking Was blocking sufficient? HighBackground->CheckBlocking CheckIPAb Is the antibody suitable for IP? NoIP->CheckIPAb CheckATPgS Is the ATPγS fresh and at the correct concentration? CheckKinase->CheckATPgS Yes SolutionKinase Solution: Use a fresh batch of active kinase. Verify activity with a positive control. CheckKinase->SolutionKinase No CheckPNBM Is the PNBM solution fresh? Was it added correctly? CheckATPgS->CheckPNBM Yes SolutionATPgS Solution: Use fresh ATPγS. Optimize concentration. CheckATPgS->SolutionATPgS No CheckAntibody Is the primary antibody concentration optimal? CheckPNBM->CheckAntibody Yes SolutionPNBM Solution: Prepare fresh PNBM. Ensure correct final concentration. CheckPNBM->SolutionPNBM No SolutionAntibody Solution: Titrate the primary antibody. CheckAntibody->SolutionAntibody No CheckWashing Are the washing steps adequate? CheckBlocking->CheckWashing Yes SolutionBlocking Solution: Increase blocking time or try a different blocking agent. CheckBlocking->SolutionBlocking No Check2ndAb Is the secondary antibody concentration too high? CheckWashing->Check2ndAb Yes SolutionWashing Solution: Increase the number and duration of washes. Add Tween-20 to wash buffer. CheckWashing->SolutionWashing No Solution2ndAb Solution: Titrate the secondary antibody. Check2ndAb->Solution2ndAb No CheckPNBMRemoval Was excess PNBM removed? CheckIPAb->CheckPNBMRemoval Yes SolutionIPAb Solution: Use an IP-validated antibody. Polyclonal antibodies may work better. CheckIPAb->SolutionIPAb No CheckLysisBuffer Is the lysis/wash buffer too stringent? CheckPNBMRemoval->CheckLysisBuffer Yes SolutionPNBMRemoval Solution: Ensure efficient removal of PNBM using size-exclusion chromatography. CheckPNBMRemoval->SolutionPNBMRemoval No SolutionLysisBuffer Solution: Reduce detergent/salt concentration in buffers. CheckLysisBuffer->SolutionLysisBuffer No

A troubleshooting guide for common issues encountered in PNBM kinase assays.

References

Application Notes and Protocols for Kinase Substrate Identification in Cell Lysates using p-nitrobenzyl mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct substrates of protein kinases is a pivotal step in elucidating cellular signaling pathways and discovering novel therapeutic targets. A powerful chemical genetic approach utilizes a modified ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATPγS), in combination with the alkylating agent p-nitrobenzyl mesylate (PNBM), to specifically label and subsequently identify kinase substrates within complex cell lysates.

This method relies on the ability of many kinases to utilize ATPγS as a phosphodonor, transferring a thiophosphate group onto their substrates. The introduced thiophosphate is then irreversibly alkylated by PNBM, creating a unique and stable epitope. This "semisynthetic epitope" can be recognized by a specific antibody, enabling the detection and enrichment of the labeled substrates for identification by mass spectrometry. This technique offers high specificity and allows for the study of kinase-substrate interactions in a near-native cellular environment.

Principle of the Method

The workflow involves a three-step process:

  • Thiophosphorylation of Substrates: An analog-sensitive (AS) kinase or a wild-type kinase capable of utilizing ATPγS is incubated with a cell lysate in the presence of ATPγS. The kinase transfers a thiophosphate moiety from ATPγS to its direct substrates.

  • Alkylation with this compound (PNBM): The thiophosphorylated substrates are then treated with PNBM, a thiol-specific alkylating agent. PNBM covalently modifies the thiophosphate group, creating a stable thiophosphate ester epitope.

  • Enrichment and Identification: The PNBM-labeled substrates can be detected by Western blotting using a specific anti-thiophosphate ester antibody. For identification, the labeled proteins are proteolytically digested, and the resulting thiophosphopeptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Featured Application: Identification of ERK2 Substrates

Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Using a chemical genetic approach with an analog-sensitive ERK2 (AS-ERK2), researchers have identified numerous direct substrates in cell lysates, providing valuable insights into the breadth of ERK2 signaling.

Quantitative Data: Novel Substrates of ERK2 Identified by Chemical Genetics

The following table summarizes a selection of novel substrates of ERK2 identified using an analog-sensitive kinase and ATPγS/PNBM-based labeling in conjunction with mass spectrometry.

ProteinGeneDescriptionPhosphorylation Sites Identified
ETV3ETV3E-twenty six (ETS) variant 3, a transcriptional repressor.Multiple sites
DOCK1DOCK1Dedicator of cytokinesis 1, a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1.Ser110, Ser1218
ARHGEF17ARHGEF17Rho guanine nucleotide exchange factor 17.Ser1033
MYO9BMYO9BMyosin IXb, a Rho GTPase-activating protein (GAP).Ser1303
CDC42EP1CDC42EP1CDC42 effector protein 1.Ser141
TprTPRTranslocated promoter region, a nuclear pore complex-associated protein.Multiple sites
EDDUBR5E3 identified by differential display, an E3 ubiquitin ligase.Multiple sites
Rsk1RPS6KA1Ribosomal protein S6 kinase alpha-1, a known ERK2 substrate.Multiple sites

This table is a representation of data that can be generated using this method and is based on published findings.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Kinase Assays

This protocol describes the preparation of whole-cell lysates suitable for in vitro kinase assays.

Materials:

  • Cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin, 1 mM sodium orthovanadate).

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add ice-cold Lysis Buffer to the dish (e.g., 500 µl for a 10 cm dish).

  • Scrape the adherent cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • The lysate can be used immediately or aliquoted and stored at -80°C for future use.

Protocol 2: In Vitro Kinase Assay and PNBM Alkylation

This protocol details the thiophosphorylation of substrates in cell lysates followed by alkylation with PNBM.

Materials:

  • Cleared cell lysate (from Protocol 1)

  • Purified active kinase (e.g., AS-ERK2)

  • ATPγS (10 mM stock in water)

  • This compound (PNBM) (50 mM stock in DMSO, prepare fresh)[1]

  • Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.

  • Microcentrifuge tubes

Procedure:

  • Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 50 µl reaction may contain:

    • 100-500 µg of cell lysate protein

    • 10 µl of 5X Kinase Reaction Buffer

    • 100-500 ng of purified active kinase

    • 5 µl of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 50 µl

    • Control Reaction: Set up a parallel reaction without the kinase or without ATPγS to control for background labeling.

  • Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes. Optimal time and temperature may vary depending on the kinase.

  • Quenching the Kinase Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM.

  • PNBM Alkylation: Add 2.5 µl of 50 mM PNBM stock solution directly to the 50 µl kinase reaction (final concentration of 2.5 mM PNBM).[2]

  • Vortex briefly and incubate at room temperature for 1-2 hours to allow for alkylation.[2]

  • The alkylated lysate is now ready for downstream analysis, such as Western blotting or sample preparation for mass spectrometry.

Protocol 3: Enrichment of PNBM-Alkylated Thiophosphopeptides for Mass Spectrometry

This protocol describes the enrichment of PNBM-modified peptides from a digested cell lysate prior to LC-MS/MS analysis. This protocol utilizes iodoacetyl agarose (B213101) beads to capture the thiophosphate group.

Materials:

  • Alkylated cell lysate (from Protocol 2)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Iodoacetyl agarose beads

  • Ammonium bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • Microcentrifuge tubes

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the alkylated lysate, add solid urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1.5 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the digest with TFA to a final concentration of 0.1% to stop the digestion.

  • Desalting:

    • Desalt the peptide mixture using a C18 desalting spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Enrichment of Thiophosphopeptides:

    • Resuspend the dried peptides in a binding buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare the iodoacetyl agarose beads by washing them with the binding buffer.

    • Add the peptide solution to the beads and incubate with gentle rotation for 2-4 hours at room temperature in the dark.

    • Wash the beads extensively with the binding buffer, followed by a high-salt wash (e.g., 1 M NaCl in binding buffer), and finally with water to remove non-specifically bound peptides.

  • Elution:

    • Elute the captured thiophosphopeptides from the beads. Elution can be achieved by a change in pH or by using a competitive agent. A common method is to use a basic solution which hydrolyzes the bond to the resin.

    • Immediately neutralize the eluate with an appropriate acid (e.g., formic acid).

  • Final Desalting and Sample Preparation for LC-MS/MS:

    • Desalt the eluted phosphopeptides using a C18 tip or spin column.

    • Dry the sample and resuspend it in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_kinase_reaction Kinase Reaction & Alkylation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis cell_lysate Cell Lysate Preparation protein_quant Protein Quantification cell_lysate->protein_quant kinase_assay In Vitro Kinase Assay (with ATPγS) protein_quant->kinase_assay pnbm_alkylation PNBM Alkylation kinase_assay->pnbm_alkylation digestion Protein Digestion pnbm_alkylation->digestion enrichment Thiophosphopeptide Enrichment digestion->enrichment desalting Desalting enrichment->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis & Substrate Identification lc_ms->data_analysis

Caption: Overall experimental workflow for kinase substrate identification.

Chemical Labeling Principle

chemical_labeling Kinase Kinase Thiophospho_Substrate Thiophosphorylated Substrate Kinase->Thiophospho_Substrate transfers thiophosphate Substrate Substrate (Protein) Substrate->Kinase ATPgS ATPγS ATPgS->Kinase Labeled_Substrate PNBM-Labeled Substrate Thiophospho_Substrate->Labeled_Substrate alkylates PNBM p-Nitrobenzyl Mesylate (PNBM) PNBM->Labeled_Substrate

Caption: Principle of two-step chemical labeling of kinase substrates.

ERK2 Signaling Pathway

ERK2_pathway GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK2 ERK2 MEK->ERK2 ETV3 ETV3 ERK2->ETV3 DOCK1 DOCK1 ERK2->DOCK1 Tpr Tpr ERK2->Tpr Rsk1 Rsk1 ERK2->Rsk1 Transcription Transcription Regulation ETV3->Transcription Cytoskeleton Cytoskeletal Reorganization DOCK1->Cytoskeleton NuclearTransport Nuclear Transport Tpr->NuclearTransport Translation Protein Translation Rsk1->Translation

Caption: Simplified ERK2 signaling pathway with identified substrates.

References

Application Notes: Utilizing p-Nitrobenzyl Mesylate for the Detection of Kinase Substrates in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification of direct substrates for protein kinases is a pivotal step in elucidating cellular signaling pathways. A powerful chemical genetics approach employs analog-sensitive (AS) kinases that can utilize modified ATP analogs, such as ATP-gamma-S (ATPγS), to thiophosphorylate their substrates. The resulting thiophosphate ester is then alkylated with p-nitrobenzyl mesylate (PNBM), creating a unique epitope that can be specifically recognized by a thiophosphate ester-specific antibody in Western blotting and other immunoassays.[1][2] This method allows for the sensitive and specific detection of direct kinase substrates within complex biological samples.

Mechanism of Action

The methodology is based on a two-step chemical process. First, a kinase of interest transfers a thiophosphate group from ATPγS onto its substrate(s) at serine, threonine, or tyrosine residues. Subsequently, the sulfhydryl group of the thiophosphate is alkylated by PNBM. This alkylation creates a stable thiophosphate ester linkage with a p-nitrobenzyl group, which serves as a hapten. A specifically designed monoclonal antibody that recognizes this hapten can then be used to detect the modified substrates via Western blotting.[1][2][3] This technique is context-independent, meaning the antibody can recognize serine, threonine, and tyrosine thiophosphorylated residues across various phosphorylation consensus motifs.[1]

Applications

  • Kinase Substrate Identification: The primary application is the discovery and validation of novel kinase substrates in vitro and in cell lysates.

  • Signaling Pathway Elucidation: By identifying the downstream targets of specific kinases, researchers can map out signaling cascades in greater detail.

  • Drug Discovery: This method can be adapted for high-throughput screening of kinase inhibitors.

Experimental Protocols

I. In Vitro Kinase Assay and PNBM Alkylation

This protocol describes the labeling of a purified substrate with a purified kinase.

Materials:

  • Kinase of interest

  • Substrate of interest

  • Kinase reaction buffer (specific to the kinase)

  • ATP-gamma-S (ATPγS)

  • This compound (PNBM)

  • DMSO

  • EDTA

  • SDS-PAGE sample buffer

Procedure:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

    • Include a negative control reaction that lacks the kinase or ATPγS.[1]

    • Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM reagent.[1] If higher concentrations are necessary, proteins can be alkylated with 5 mM PNBM.[1]

  • Initiation of Kinase Reaction:

    • Add ATPγS to a final concentration of 10-100 µM to initiate the reaction.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for 30-60 minutes.

  • Quenching the Kinase Reaction (Optional):

    • The reaction can be stopped by adding EDTA to a final concentration that is twice the concentration of the metal ion (e.g., MgCl2) in the assay buffer.[1]

  • PNBM Alkylation:

    • Prepare a 50 mM stock solution of PNBM in DMSO. This stock can be stored in single-use aliquots at -20°C.[1]

    • Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM (a 1:20 dilution).[1][2]

    • Vortex briefly and incubate at room temperature for 1-2 hours, or overnight at 4°C.[1] For larger sample volumes (≥500 µl), perform the alkylation with end-over-end rotation.[1] Some precipitation may occur during this step, which should not affect the subsequent Western blot analysis.[1]

  • Sample Preparation for Western Blotting:

    • Add SDS-PAGE sample buffer to the alkylated reaction mixture.

    • Boil the samples at 95-100°C for 5 minutes.

    • The samples are now ready for SDS-PAGE and Western blotting.

II. Western Blotting Protocol for Thiophosphate Ester Detection

Materials:

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Thiophosphate Ester Specific Rabbit Monoclonal Antibody

  • HRP-conjugated anti-rabbit secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[1] Using 5% milk is recommended for effective blocking with the thiophosphate ester specific antibody.[1]

  • Primary Antibody Incubation:

    • Dilute the Thiophosphate Ester Specific Rabbit Monoclonal Antibody in the blocking buffer (e.g., 1:5,000).[1]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-rabbit secondary antibody in the blocking buffer (e.g., 1:5,000 to 1:10,000).[1]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a CCD camera-based imager or X-ray film.

Data Presentation

While Western blotting is generally considered semi-quantitative, careful optimization and consistent sample processing can allow for relative quantification. For more precise quantitative analysis, alternative methods like DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) have been developed.[3] Below is a summary of typical reagent concentrations used in the protocol.

ReagentStock ConcentrationFinal ConcentrationReference
ATP-gamma-S (ATPγS)10 mM10-100 µM[1]
This compound (PNBM)50 mM in DMSO2.5 mM[1][2]
Thiophosphate Ester Antibody-1:5,000[1]
Secondary Antibody-1:5,000 - 1:10,000[1]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Signal Signal Receptor Receptor Signal->Receptor 1. Activation Kinase Kinase Receptor->Kinase 2. Transduction Thiophosphorylated_Substrate Substrate-S-PO3 Kinase->Thiophosphorylated_Substrate 3. Thiophosphorylation ATPgS ATPγS ATPgS->Thiophosphorylated_Substrate Substrate Substrate (Protein) Substrate->Thiophosphorylated_Substrate Alkylated_Substrate Substrate-S-PO2-O-CH2-Ph-NO2 Thiophosphorylated_Substrate->Alkylated_Substrate 4. Alkylation PNBM PNBM PNBM->Alkylated_Substrate

Caption: General signaling pathway leading to substrate thiophosphorylation and PNBM labeling.

Experimental Workflow Diagram

Experimental_Workflow Start Start Kinase_Reaction 1. In Vitro Kinase Reaction (Kinase + Substrate + ATPγS) Start->Kinase_Reaction PNBM_Alkylation 2. PNBM Alkylation Kinase_Reaction->PNBM_Alkylation SDS_PAGE 3. SDS-PAGE PNBM_Alkylation->SDS_PAGE Western_Blot 4. Western Blot Transfer SDS_PAGE->Western_Blot Blocking 5. Blocking Western_Blot->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-thiophosphate ester) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for PNBM-based kinase substrate detection.

Logical Relationship Diagram

Logical_Relationship cluster_reactants Reactants cluster_products Products & Detection Kinase Kinase Thiophosphorylated_Substrate Thiophosphorylated Substrate Kinase->Thiophosphorylated_Substrate Substrate Substrate Substrate->Thiophosphorylated_Substrate ATPgS ATPγS ATPgS->Thiophosphorylated_Substrate PNBM PNBM Alkylated_Substrate Alkylated Substrate (Epitope) PNBM->Alkylated_Substrate Thiophosphorylated_Substrate->Alkylated_Substrate Antibody_Complex Antibody-Antigen Complex Alkylated_Substrate->Antibody_Complex Signal Detectable Signal Antibody_Complex->Signal

Caption: Logical relationships of components in the PNBM kinase substrate assay.

References

Application Notes and Protocols for Immunoprecipitation using p-Nitrobenzyl Mesylate (PNBM) Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct kinase substrates is a pivotal step in elucidating cellular signaling pathways and discovering novel therapeutic targets. A powerful method for achieving this involves the use of ATP analogs, such as adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS), in in vitro kinase assays. Kinases transfer the thiophosphate group from ATPγS to their substrates. This modified substrate can then be specifically targeted for enrichment and identification. p-Nitrobenzyl mesylate (PNBM) is a key reagent in this workflow, acting as a thiol-specific alkylating agent.[1] PNBM covalently modifies the thiophosphorylated residue, creating a unique thiophosphate ester epitope. This epitope is then recognized by a specific antibody, enabling the immunoprecipitation and subsequent analysis of the kinase's direct substrates.[2][3] This technique offers a robust and specific method for substrate discovery, moving beyond simple interaction-based assays to identify proteins that are directly phosphorylated by a kinase of interest.

Data Presentation

The following table summarizes representative quantitative data obtained from a large-scale kinase substrate discovery experiment using a chemical genetics approach coupled with mass spectrometry. While the original study utilized an analog-sensitive kinase with a modified ATP analog, the principles of substrate labeling and quantitative mass spectrometric analysis are directly comparable to the PNBM-based workflow. The data showcases the identification of substrates for the kinase ERK2 and the quantification of their phosphorylation levels upon kinase activation, presented as a ratio of "heavy" (kinase-active) to "light" (kinase-inactive) SILAC-labeled peptides.

Substrate ProteinPhosphorylated PeptideFold Change (Heavy/Light Ratio)
ETV3R.LSAS(ph)PQPSPTAAGR.A>100
IRS2R.GLS(ph)PTSSDK.S50
MFFK.SPS(ph)PLPR.T30
TJP2R.LGS(ph)PASYR.S20
CDC42EP1K.SVS(ph)PTPIPGSR.S10
hnRNP H1R.SGS(ph)PGR.S5

This table is a representative sample adapted from supplementary data in Carlson, S. M., et al. (2011). Science Signaling, 4(196), rs11.

Experimental Protocols

This section provides a detailed methodology for the identification of kinase substrates using PNBM-based immunoprecipitation.

Part 1: In Vitro Kinase Assay with ATPγS

This initial step involves the enzymatic transfer of a thiophosphate group from ATPγS to the substrates of the kinase of interest.

Materials:

  • Purified active kinase of interest

  • Substrate-containing sample (e.g., cell lysate, purified protein)

  • 5X Kinase Reaction Buffer (specific composition may vary depending on the kinase, but a general buffer is 125 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.25% NP-40, 5 mM DTT)

  • ATPγS (10 mM stock solution)

  • EDTA (0.5 M stock solution, pH 8.0)

Procedure:

  • Prepare the kinase reaction mixture on ice. For a 50 µL reaction, combine:

    • 10 µL of 5X Kinase Reaction Buffer

    • X µL of purified active kinase (amount to be optimized for each kinase)

    • Y µL of substrate-containing sample (e.g., 50-100 µg of cell lysate)

    • Make up the volume to 45 µL with nuclease-free water.

  • Initiate the reaction by adding 5 µL of 1 mM ATPγS (final concentration 100 µM).

  • Incubate the reaction at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase's activity.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.[2]

Part 2: Alkylation of Thiophosphorylated Proteins with PNBM

This step creates the unique epitope for antibody recognition.

Materials:

Procedure:

  • Prepare a 50 mM stock solution of PNBM in DMSO. This should be made fresh before use.[1]

  • Add 2.5 µL of the 50 mM PNBM stock solution to the 50 µL kinase reaction (final concentration 2.5 mM).[2][3]

  • Incubate at room temperature for 1-2 hours with gentle rotation.[2]

Part 3: Removal of Excess PNBM

Excess PNBM can interfere with subsequent antibody binding and must be removed.

Materials:

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

Procedure:

  • Equilibrate the size-exclusion column with RIPA buffer according to the manufacturer's instructions.

  • Apply the PNBM-treated sample to the column.

  • Elute the protein fraction with RIPA buffer.

  • Collect fractions and identify the protein-containing fractions using a protein assay (e.g., Bradford assay). Pool the protein-containing fractions.

Part 4: Immunoprecipitation of Alkylated Substrates

This final step enriches for the PNBM-tagged kinase substrates.

Materials:

  • PNBM-treated and purified protein sample from Part 3

  • Anti-thiophosphate ester antibody (e.g., clone 51-8)

  • Protein A/G magnetic beads

  • RIPA Buffer

  • Wash Buffer (e.g., RIPA buffer or a modification with higher salt concentration)

  • Elution Buffer (e.g., 2X Laemmli sample buffer)

Procedure:

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the protein sample with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Add the anti-thiophosphate ester antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point is 1-2 µg of antibody per 1 mg of total protein.

  • Incubate overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 1 mL of cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.

  • After the final wash, remove all residual wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in 50 µL of 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Pellet the beads and collect the supernatant, which contains the enriched thiophosphorylated substrates. The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_0 Part 1: In Vitro Kinase Assay cluster_1 Part 2: Alkylation cluster_2 Part 3: Purification cluster_3 Part 4: Immunoprecipitation start Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_atpgs Add ATPγS start->add_atpgs incubate_kinase Incubate at 30°C add_atpgs->incubate_kinase stop_reaction Stop Reaction with EDTA incubate_kinase->stop_reaction add_pnbm Add PNBM stop_reaction->add_pnbm Thiophosphorylated Substrates incubate_alkylation Incubate at Room Temperature add_pnbm->incubate_alkylation size_exclusion Size-Exclusion Chromatography (Remove excess PNBM) incubate_alkylation->size_exclusion PNBM-labeled Substrates add_antibody Add Anti-Thiophosphate Ester Antibody size_exclusion->add_antibody Purified Labeled Substrates incubate_antibody Incubate Overnight at 4°C add_antibody->incubate_antibody add_beads Add Protein A/G Beads incubate_antibody->add_beads incubate_beads Incubate at 4°C add_beads->incubate_beads wash_beads Wash Beads incubate_beads->wash_beads elute Elute Proteins wash_beads->elute analysis Downstream Analysis (WB, Mass Spec) elute->analysis

Caption: Experimental workflow for PNBM-based immunoprecipitation.

JNK_Signaling_Pathway Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Nucleus Nucleus AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Cytoplasm Cytoplasm

Caption: Simplified JNK signaling pathway.

References

Application Notes and Protocols: Protecting Cysteine Thiol with the p-Nitrobenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection and deprotection of cysteine's thiol group is a cornerstone of modern peptide and protein chemistry, particularly in the synthesis of complex biomolecules with multiple disulfide bonds. The choice of protecting group is dictated by its stability under various reaction conditions and the orthogonality of its removal. The p-nitrobenzyl (PNB) group offers a robust and stable option for cysteine thiol protection, demonstrating significant advantages in specific synthetic strategies.

The PNB group exhibits exceptional stability under strongly acidic conditions, such as neat trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which are commonly used in solid-phase peptide synthesis (SPPS), particularly with Boc-chemistry.[1][2][3][4] This stability profile makes it a superior alternative to more acid-labile groups like acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) in many applications.[1][3][4] Its removal is achieved through a distinct two-step reductive and oxidative sequence, rendering it orthogonal to both acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[1][3][4] These characteristics make the PNB group an invaluable tool for the regioselective formation of disulfide bonds in the synthesis of complex peptides such as conotoxins.

Data Presentation

Table 1: Stability of Cysteine Thiol Protecting Groups
Protecting GroupConditionTemperatureTimeStability
p-Nitrobenzyl (PNB) Neat Trifluoroacetic Acid (TFA)25, 40, 50, 60 °C1 hIntact [1][2][3][4]
p-Nitrobenzyl (PNB) Hydrogen Fluoride (HF)0 °C1 hIntact [1][2][4]
p-Nitrobenzyl (PNB) 20% Piperidine in DMFRoom TemperatureStandard Fmoc deprotection cyclesStable
Acetamidomethyl (Acm)Neat Trifluoroacetic Acid (TFA)> 25 °C1 hSignificant Loss[1][2][3][4]
Trimethylacetamidomethyl (Tacm)Neat Trifluoroacetic Acid (TFA)> 25 °C1 hSignificant Loss[1][2][3][4]
Table 2: Orthogonality of the p-Nitrobenzyl (PNB) Protecting Group
Protecting Group FamilyRepresentative Group(s)PNB Stability to Removal ConditionsOrthogonal?
Acid-Labile (Boc-strategy)Boc, Trityl (Trt), tert-Butyl (tBu)Stable to TFA, HF[1][2][3][4]Yes
Base-Labile (Fmoc-strategy)FmocStable to 20% Piperidine/DMFYes
Photolabileo-Nitrobenzyl (oNB)Stable to photolysis conditions for oNBYes
Reductive/Oxidativep-Nitrobenzyl (PNB) N/AN/A

Experimental Protocols

Protocol 1: Synthesis of S-p-Nitrobenzyl-L-cysteine

This protocol describes the direct alkylation of the cysteine thiol with p-nitrobenzyl bromide.

Materials:

  • L-cysteine

  • p-Nitrobenzyl bromide

  • Ammonia (B1221849) solution (e.g., 2 M)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve L-cysteine in a minimal amount of aqueous ammonia solution in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of p-nitrobenzyl bromide in ethanol.

  • Slowly add the ethanolic solution of p-nitrobenzyl bromide to the stirring L-cysteine solution at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure S-p-nitrobenzyl-L-cysteine.

  • Dry the product under vacuum. Typical yields for S-alkylation reactions of this type are generally good to high.

Protocol 2: Deprotection of S-p-Nitrobenzyl-L-cysteine

The deprotection is a two-step process involving the reduction of the nitro group followed by oxidative cleavage to form a disulfide bond.

Step A: Reduction of the Nitro Group

This can be performed in solution or on a solid-phase support.

Method 2A(i): Reduction in Solution with Zinc

  • Dissolve the S-p-nitrobenzyl-cysteine-containing peptide in acetic acid.

  • Add an excess of zinc dust (e.g., 10-20 equivalents) to the solution.

  • Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by HPLC-MS to confirm the conversion to the S-p-aminobenzyl intermediate.

  • Filter off the excess zinc and wash with acetic acid. The filtrate containing the S-p-aminobenzyl-cysteine peptide is used directly in the next step.

Method 2A(ii): Reduction on Solid Support with Tin(II) Chloride

  • Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, e.g., 5-10 equivalents) in DMF with a catalytic amount of concentrated HCl.

  • Add the SnCl₂ solution to the resin and agitate at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), to remove tin salts.

Step B: Oxidative Cleavage and Disulfide Bond Formation

  • Dissolve the peptide from Step A (either from solution or after cleavage from the resin) in a suitable solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.

  • Add a solution of iodine (I₂) (e.g., 10-fold excess in methanol (B129727) or acetic acid) dropwise while stirring until a persistent yellow-brown color remains.

  • Stir the reaction for 30-60 minutes at room temperature.[5]

  • Monitor the formation of the disulfide bond by HPLC-MS.

  • Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate (B1220275) or ascorbic acid dropwise until the solution becomes colorless.[5][6]

  • Purify the resulting disulfide-linked peptide by preparative HPLC.

Mandatory Visualizations

Workflow for Regioselective Disulfide Bond Formation

The following diagram illustrates a hypothetical workflow for the synthesis of a three-disulfide bond conotoxin using an orthogonal protection strategy that includes the p-nitrobenzyl group. This strategy allows for the sequential and controlled formation of each disulfide bridge.

regioselective_disulfide_formation cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Step 1: First Disulfide Bond cluster_2 Step 2: Second Disulfide Bond cluster_3 Step 3: Third Disulfide Bond sp1 Linear Peptide Assembly Cys(Trt) Cys(Acm) Cys(PNB) Cys(Trt) Cys(Acm) Cys(PNB) s1_deprotect Mild Acidolysis (1% TFA in DCM) sp1->s1_deprotect s1_oxidize Oxidation (e.g., Air, I₂) s1_deprotect->s1_oxidize Free Thiols s1_product One-Bridge Intermediate {Cys-S-S-Cys | Cys(Acm) | Cys(PNB)} s1_oxidize->s1_product s2_deprotect Iodine Treatment (I₂ in AcOH/H₂O) s1_product->s2_deprotect s2_product Two-Bridge Intermediate {Cys-S-S-Cys | Cys-S-S-Cys | Cys(PNB)} s2_deprotect->s2_product Deprotects Acm & Forms Disulfide s3_reduce Reduction (SnCl₂ or Zn) s2_product->s3_reduce s3_oxidize Oxidative Cleavage (Iodine) s3_reduce->s3_oxidize S-p-aminobenzyl s3_product Final Folded Conotoxin {Three Disulfide Bonds} s3_oxidize->s3_product

Caption: Orthogonal synthesis of a three-disulfide conotoxin.

Logical Relationship of PNB Group Removal

This diagram outlines the logical steps required for the deprotection of a PNB-protected cysteine and subsequent disulfide bond formation.

pnb_deprotection_logic start Start: Peptide with Cys(PNB) reduction Step 1: Reductive Cleavage Reagent: SnCl₂/HCl or Zn/AcOH start->reduction intermediate Intermediate: Peptide with Cys(p-aminobenzyl) reduction->intermediate oxidation Step 2: Oxidative Cleavage Reagent: Iodine (I₂) intermediate->oxidation end Final Product: Peptide with Disulfide Bond oxidation->end

Caption: Two-step deprotection of PNB-protected cysteine.

References

Application Notes and Protocols for the Deprotection of the p-Nitrobenzyl (pNB) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-nitrobenzyl (pNB) group is a versatile protecting group for carboxylic acids, amines, and other functional groups in peptide synthesis. Its stability to the acidic conditions typically used for the removal of Boc groups and the basic conditions for Fmoc group removal makes it an orthogonal protecting group, allowing for selective deprotection strategies in the synthesis of complex peptides. This document provides detailed application notes and protocols for the deprotection of the pNB group, focusing on methods compatible with solid-phase peptide synthesis (SPPS).

The primary mechanism for the deprotection of the pNB group involves the reduction of the nitro functionality to an amine. This is followed by a spontaneous 1,6-elimination reaction that liberates the deprotected functional group and a p-aminobenzyl derivative.

Deprotection Methods

Several methods are available for the deprotection of the pNB group, with the most common being reductive cleavage using tin(II) chloride (SnCl₂), catalytic transfer hydrogenation, and photolysis. The choice of method depends on the specific peptide sequence, the presence of other protecting groups, and the desired reaction conditions.

Summary of p-Nitrobenzyl Deprotection Methods
Deprotection MethodReagents and ConditionsTypical Reaction TimeYield (%)PurityKey Considerations
Reduction with Tin(II) Chloride SnCl₂, Phenol (B47542), Acetic Acid in DMF1-4 hours70-95%Good to ExcellentEffective for on-resin deprotection in SPPS. Yellow by-products may require a washing step with benzenesulfinic acid for removal.[1][2]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium (B1175870) Formate (B1220265) in Methanol or DMF1-2 hours88-100%ExcellentMild conditions, high yields, and clean reaction. The catalyst is filtered off post-reaction.[1]
Photolysis UV light (e.g., 340-365 nm) in a suitable solvent2-4 hours69-98%Good to ExcellentA reagent-free method that avoids harsh chemicals. Requires specialized photochemical equipment. Side reactions with the nitrosobenzaldehyde by-product can occur.[3]

Deprotection Mechanism: Reductive Cleavage

The deprotection of the p-nitrobenzyl group via reduction proceeds through a two-step mechanism. The first step is the reduction of the nitro group to an amine. The resulting p-aminobenzyl derivative is unstable and undergoes a spontaneous 1,6-elimination to release the deprotected functional group.

deprotection_mechanism cluster_elimination Spontaneous Elimination pNB_protected p-Nitrobenzyl Protected Peptide (R-X-CH₂-C₆H₄-NO₂) p_aminobenzyl p-Aminobenzyl Intermediate (R-X-CH₂-C₆H₄-NH₂) pNB_protected->p_aminobenzyl Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂, H₂/Pd) Reducing_Agent->p_aminobenzyl Elimination 1,6-Elimination Deprotected_Peptide Deprotected Peptide (R-XH) p_aminobenzyl->Deprotected_Peptide Byproduct p-Quinone Methide Imine p_aminobenzyl->Byproduct Elimination->Deprotected_Peptide Elimination->Byproduct

Caption: General mechanism for the reductive deprotection of the p-nitrobenzyl group.

Experimental Protocols

The following are detailed protocols for the deprotection of p-nitrobenzyl protected peptides. These protocols are intended for use by trained researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: On-Resin Deprotection using Tin(II) Chloride

This protocol is suitable for the deprotection of pNB groups on a peptide synthesized on a solid support (e.g., Wang resin) using Fmoc-based chemistry.[1][2]

Materials:

  • pNB-protected peptide-resin

  • Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Phenol

  • Glacial acetic acid (HOAc)

  • Benzenesulfinic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid Phase Extraction (SPE) syringe or reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the pNB-protected peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in an SPE syringe.

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail by dissolving SnCl₂·2H₂O (1 M), phenol (0.5 M), and acetic acid (0.5 M) in DMF.

  • Deprotection Reaction: Drain the DMF from the resin. Add the deprotection cocktail (2 mL) to the resin and shake the mixture at room temperature for 2-4 hours.

  • Washing: Drain the deprotection cocktail. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • (Optional) Removal of Yellow By-products: If a yellow coloration persists on the resin, wash with a solution of benzenesulfinic acid (0.1 M) in DMF (2 x 2 mL) for 15 minutes each.[1][2]

  • Final Washes: Wash the resin again with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum. The deprotected peptide is now ready for the next coupling step or for cleavage from the resin.

sps_workflow start Start: pNB-Protected Peptide on Resin swell Swell Resin in DMF start->swell deprotect Add SnCl₂ Deprotection Cocktail (SnCl₂, Phenol, HOAc in DMF) Shake for 2-4h swell->deprotect wash1 Wash with DMF, DCM, MeOH deprotect->wash1 optional_wash Optional: Wash with Benzenesulfinic Acid in DMF wash1->optional_wash wash2 Wash with DMF, DCM, MeOH optional_wash->wash2 Yes dry Dry Resin Under Vacuum optional_wash->dry No wash2->dry end End: Deprotected Peptide on Resin dry->end

Caption: Experimental workflow for on-resin pNB deprotection using SnCl₂.

Protocol 2: Catalytic Transfer Hydrogenation

This method is suitable for the deprotection of pNB groups in solution after the peptide has been cleaved from the resin, or for peptides synthesized in solution.[1]

Materials:

  • pNB-protected peptide

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the pNB-protected peptide (100 mg) in MeOH or DMF (5 mL) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (10 mg, 10% w/w) to the solution.

  • Hydrogen Donor Addition: Add ammonium formate (5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or DMF).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification can be performed by HPLC if necessary.

Protocol 3: Photolytic Deprotection

This protocol describes a general procedure for the photolytic cleavage of a pNB ester. The specific setup may vary depending on the available photochemical reactor.[3]

Materials:

  • pNB-protected peptide

  • Suitable solvent (e.g., methanol, dioxane, or a mixture)

  • Photochemical reactor with a UV lamp (e.g., emitting at 340-365 nm)

  • Quartz reaction vessel

Procedure:

  • Sample Preparation: Dissolve the pNB-protected peptide in the chosen solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with UV light (e.g., 340-365 nm) with stirring.

  • Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, remove the solvent under reduced pressure. The crude deprotected peptide can be purified by chromatography.

Conclusion

The deprotection of the p-nitrobenzyl group is a critical step in peptide synthesis strategies that utilize this orthogonal protecting group. The choice of deprotection method should be carefully considered based on the specific requirements of the synthesis. The protocols provided here offer reliable methods for the efficient removal of the pNB group, enabling the successful synthesis of complex peptides for research and drug development.

References

Application Notes and Protocols for Chemoproteomic Analysis using p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzyl mesylate (PNBM) is a valuable chemoproteomic reagent for the identification and characterization of direct kinase substrates. This thiol-reactive compound enables the covalent labeling of thiophosphorylated proteins, creating a unique epitope that can be specifically targeted for enrichment and identification. This technology, often referred to as the "semisynthetic epitope" method, provides a powerful tool for dissecting complex signaling pathways and validating drug targets.

The workflow involves a two-step process. First, an analog-sensitive (AS) kinase, engineered to utilize a bulky ATP analog (ATPγS), catalyzes the transfer of a thiophosphate group onto its direct substrates. Subsequently, PNBM is used to alkylate the newly installed thiophosphate, rendering it recognizable by a specific antibody for downstream applications such as immunoprecipitation and mass spectrometry-based identification.[1][2]

Key Applications

  • Direct Kinase Substrate Identification: Elucidate the direct downstream targets of a specific kinase within a complex proteome.[1][2]

  • Signaling Pathway Elucidation: Map novel kinase-substrate relationships to build a more comprehensive understanding of cellular signaling networks.

  • Drug Target Validation: Confirm that a small molecule inhibitor modulates the activity of its intended kinase target by observing changes in substrate phosphorylation.

  • Off-Target Profiling: Identify unintended kinase targets of a drug by assessing its impact on the phosphorylation of a broad range of substrates.

Data Presentation

Table 1: Properties of this compound (PNBM)
PropertyValueReference
Molecular Weight 231.23 Da[3][4]
Purity >98% (HPLC)[3][4]
Appearance White to beige powder[3]
Solubility Soluble in DMSO to 100 mM[4]
Storage Store at -20°C, desiccated[3]
Table 2: Example Quantitative Mass Spectrometry Data for Kinase Substrate Identification

This table provides a representative example of how quantitative data from a PNBM-based chemoproteomic experiment might be presented. The fold change represents the enrichment of a phosphopeptide in the presence of an active kinase compared to a control.

ProteinPhosphorylation SiteKinaseFold Change (+Kinase/-Kinase)p-value
c-Jun Ser63/73JNK115.2<0.001
ATF2 Thr71JNK112.5<0.001
ETV3 MultipleERK28.9<0.005
GSK3β Ser9AKT120.1<0.001
FOXO3 Thr32AKT118.7<0.001

Note: The data presented in this table is illustrative and compiled from multiple sources discussing the substrates of the respective kinases.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with ATPγS

This protocol describes the thiophosphorylation of substrates using an analog-sensitive kinase.

Materials:

  • Analog-sensitive (AS) kinase of interest

  • Substrate protein or cell lysate

  • 5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • ATPγS (adenosine 5'-[γ-thio]triphosphate)

  • PNBM (this compound)

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of ATPγS in a suitable buffer.

  • Set up the kinase reaction in a microcentrifuge tube on ice:

    • X µL AS Kinase

    • Y µL Substrate (protein or cell lysate)

    • 10 µL 5X Kinase Buffer

    • 1 µL 10 mM ATPγS (final concentration 200 µM)

    • ddH₂O to a final volume of 50 µL

  • Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

Protocol 2: Alkylation with this compound (PNBM)

This protocol describes the alkylation of the thiophosphorylated substrates.

Materials:

  • Completed kinase reaction from Protocol 1

  • 50 mM PNBM in DMSO

Procedure:

  • To the 50 µL kinase reaction, add 2.5 µL of 50 mM PNBM stock solution (final concentration of 2.5 mM PNBM).

  • Vortex briefly to mix.

  • Incubate at room temperature for 1-2 hours with gentle rotation.

  • The sample is now ready for downstream analysis, such as Western blotting or immunoprecipitation.

Protocol 3: Immunoprecipitation of Alkylated Substrates

This protocol describes the enrichment of PNBM-tagged proteins using a thiophosphate ester-specific antibody.

Materials:

  • Alkylated kinase reaction from Protocol 2

  • RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Thiophosphate ester-specific antibody

  • Protein A/G agarose (B213101) beads

  • Wash Buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

  • Dilute the 52.5 µL alkylated reaction mixture with 447.5 µL of cold RIPA buffer to a final volume of 500 µL.

  • Add 1-2 µg of the thiophosphate ester-specific antibody and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add 20 µL of a 50% slurry of Protein A/G agarose beads and incubate for an additional 1 hour at 4°C with gentle rotation.

  • Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Wash the beads three times with 1 mL of cold Wash Buffer.

  • After the final wash, remove all supernatant and add 30 µL of 1X SDS-PAGE sample buffer to the beads.

  • Boil the sample for 5 minutes at 95°C to elute the proteins.

  • Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE and subsequent analysis (e.g., Western blotting or mass spectrometry).

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing immunoprecipitated samples for mass spectrometry analysis.

Materials:

  • Eluted sample from Protocol 3

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • In-gel or In-solution Digestion:

    • In-gel: Run the eluate on an SDS-PAGE gel, excise the protein band(s) of interest, and perform in-gel tryptic digestion.

    • In-solution: Reduce the disulfide bonds in the eluate with DTT (5 mM final concentration) for 30 minutes at 56°C. Alkylate the free thiols with IAA (15 mM final concentration) for 30 minutes at room temperature in the dark. Quench the reaction with DTT.

  • Tryptic Digestion: Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide mixture with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

experimental_workflow cluster_kinase_reaction Step 1: Kinase Reaction cluster_alkylation Step 2: Alkylation cluster_enrichment Step 3: Enrichment & Analysis AS_Kinase Analog-Sensitive Kinase Thiophospho_Substrate Thiophosphorylated Substrate AS_Kinase->Thiophospho_Substrate Catalyzes Substrate Protein Substrate(s) Substrate->Thiophospho_Substrate ATPgS ATPγS ATPgS->Thiophospho_Substrate Alkylated_Substrate Alkylated Substrate (Semisynthetic Epitope) Thiophospho_Substrate->Alkylated_Substrate PNBM This compound (PNBM) PNBM->Alkylated_Substrate Reacts with IP Immunoprecipitation Alkylated_Substrate->IP Antibody Thiophosphate Ester Specific Antibody Antibody->IP MS Mass Spectrometry IP->MS Identification Substrate Identification & Quantification MS->Identification

Caption: Experimental workflow for PNBM-based chemoproteomics.

signaling_pathway cluster_upstream Upstream Signals cluster_kinases Kinase Cascades cluster_substrates Direct Substrates (Identified via PNBM method) cluster_downstream Downstream Cellular Responses GrowthFactors Growth Factors MAP3K MAP3K GrowthFactors->MAP3K AKT1 AKT1 GrowthFactors->AKT1 Stress Cellular Stress Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K JNK1 JNK1 MAP2K->JNK1 ERK2 ERK2 MAP2K->ERK2 cJun c-Jun JNK1->cJun ATF2 ATF2 JNK1->ATF2 ETV3 ETV3 ERK2->ETV3 GSK3b GSK3β AKT1->GSK3b FOXO3 FOXO3 AKT1->FOXO3 GeneExpression Gene Expression cJun->GeneExpression ATF2->GeneExpression ETV3->GeneExpression CellCycle Cell Cycle Progression GSK3b->CellCycle Metabolism Metabolism GSK3b->Metabolism Apoptosis Apoptosis FOXO3->Apoptosis

Caption: A generalized signaling network highlighting kinase-substrate relationships.

References

Application Notes and Protocols for In Situ Alkylation of Thiophosphorylated Proteins with PNBM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct kinase substrates is a pivotal step in elucidating signal transduction pathways, which is fundamental for both basic research and drug development. A powerful chemical genetics approach to covalently label kinase substrates involves the use of analog-sensitive (AS) kinases that can utilize bulky ATP analogs like ATP-gamma-S (ATPγS) to thiophosphorylate their substrates. The introduced thiophosphate group can then be specifically and covalently tagged with an alkylating agent, p-nitrobenzyl mesylate (PNBM). This modification creates a unique epitope that can be recognized by a specific antibody, allowing for the detection and purification of direct kinase substrates.[1][2][3] This method provides a robust and sensitive tool for kinase substrate discovery and validation.

These application notes provide detailed protocols for the in situ alkylation of thiophosphorylated proteins with PNBM, followed by downstream analysis using Western blotting and immunoprecipitation.

Signaling Pathway Context: Kinase Substrate Labeling

The overall strategy involves a two-step process to label the substrates of a specific kinase of interest. First, the kinase transfers a thiophosphate group from ATPγS to its substrate(s). Subsequently, the thiophosphate is alkylated with PNBM, creating a stable thiophosphate ester that can be detected by a specific antibody.

Kinase_Substrate_Labeling_Pathway cluster_0 Step 1: Thiophosphorylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Detection Kinase Kinase ThioSubstrate Thiophosphorylated Substrate Kinase->ThioSubstrate ATPgS ATPγS ATPgS->Kinase Substrate Protein Substrate Substrate->Kinase AlkylatedSubstrate PNBM-Alkylated Substrate ThioSubstrate->AlkylatedSubstrate PNBM PNBM PNBM->AlkylatedSubstrate Antibody Anti-Thiophosphate Ester Antibody AlkylatedSubstrate->Antibody Detection Detection (WB, IP, MS) Antibody->Detection

Diagram of the kinase substrate labeling workflow.

Experimental Protocols

Materials Required
  • ATP-gamma-S (ATPγS)

  • This compound (PNBM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Kinase of interest and its substrate

  • Kinase reaction buffer

  • EDTA

  • SDS-PAGE supplies

  • Western Blotting supplies

  • Anti-thiophosphate ester antibody (e.g., clone 51-8)

  • Immunoprecipitation reagents (e.g., Protein A/G agarose (B213101) beads)

  • RIPA buffer

Protocol 1: In Vitro Kinase Reaction and PNBM Alkylation

This protocol describes the thiophosphorylation of a substrate in a purified system or in cell lysate, followed by PNBM alkylation.

1. Kinase Reaction: a. Set up the kinase reaction in a microcentrifuge tube. A typical reaction may contain the kinase, substrate, and kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT - see note below ). b. In place of ATP, add ATPγS to a final concentration of 100 µM. c. Include a negative control reaction without ATPγS or without the kinase. d. Incubate the reaction at 30°C for 30-60 minutes. The timing can be optimized for the specific kinase. e. To stop the reaction, add EDTA to a final concentration that is twice the concentration of the metal ion (e.g., 20 mM EDTA if 10 mM MgCl₂ was used).[4]

Note on Thiol-Containing Additives: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM alkylating reagent.[4] If higher concentrations are necessary, the PNBM concentration in the alkylation step should be increased.[4]

2. PNBM Alkylation: a. Prepare a fresh 50 mM stock solution of PNBM in DMSO (12 mg/mL).[4][5] Vortex to dissolve. b. Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM.[4][5][6] For a 30 µl kinase reaction, add 1.5 µl of 50 mM PNBM.[4] c. If the kinase reaction contained more than 0.5 mM of thiol additives, increase the final PNBM concentration to 5 mM.[4] d. Vortex the sample briefly and incubate at room temperature for 1-2 hours.[4][6] Alternatively, the alkylation can be performed overnight at 4°C.[4] Some precipitation may occur, which is normal.[4]

3. Sample Preparation for Downstream Analysis: a. For Western blot analysis, add 5X SDS-PAGE sample buffer to the alkylated reaction to a final concentration of 1X. b. Heat the samples at 95-100°C for 5 minutes. c. The samples are now ready for SDS-PAGE and Western blotting.

Protocol 2: Western Blot Analysis of PNBM-Alkylated Proteins

1. SDS-PAGE and Transfer: a. Load the prepared samples onto an SDS-PAGE gel and run to separate the proteins by size. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

2. Immunoblotting: a. Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the anti-thiophosphate ester antibody (e.g., clone 51-8, Abcam ab92570) diluted in 5% milk in TBST (e.g., 1:5,000 dilution) overnight at 4°C.[5] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody in 5% milk in TBST for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an enhanced chemiluminescence (ECL) reagent and visualize the signal.

Protocol 3: Immunoprecipitation of PNBM-Alkylated Proteins

1. Removal of Excess PNBM: a. After alkylation, centrifuge the sample at 14,000 x g for 5-10 minutes to pellet any precipitate.[4] b. Excess PNBM must be removed as it can inhibit immunoprecipitation.[6] This can be achieved using a size-exclusion column (e.g., PD-10) equilibrated with RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1.0% NP-40, 0.1% SDS, and protease inhibitors).[4][6] c. Apply the supernatant from the alkylation reaction to the column and elute with RIPA buffer.[4] d. Collect fractions and pool the protein-containing fractions (typically fractions 7-9).[4][6]

2. Immunoprecipitation: a. Pre-clear the pooled fractions by incubating with protein A/G agarose beads for 1 hour at 4°C.[4] b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add the anti-thiophosphate ester antibody (IP version, e.g., Abcam ab133473) to the pre-cleared lysate.[4] The amount of antibody may need to be optimized. d. Incubate overnight at 4°C with gentle rotation.[4] e. Add fresh protein A/G agarose beads and incubate for 1-2 hours at 4°C with gentle rotation.[4] f. Pellet the beads by centrifugation and wash them 3-5 times with cold RIPA buffer.[4]

3. Elution and Analysis: a. Elute the immunoprecipitated proteins by adding 1X SDS-PAGE sample buffer and boiling for 5 minutes. b. Analyze the eluted proteins by Western blotting using the anti-thiophosphate ester antibody.

Quantitative Data Summary

ParameterConcentration/ConditionSource
Kinase Reaction
ATPγS100 µM (typical)General knowledge
DTT in Kinase Buffer≤ 0.5 mM[4]
Reaction Time30-60 minutes at 30°CGeneral knowledge
Quenching AgentEDTA (2x metal ion concentration)[4]
PNBM Alkylation
PNBM Stock Solution50 mM in DMSO[4][5]
Final PNBM Concentration2.5 mM[4][5][6]
Final PNBM (if >0.5mM DTT)5 mM[4]
Alkylation Time1-2 hours at room temperature or overnight at 4°C[4][6]
Western Blotting
Primary Antibody Dilution1:5,000 (ab92570)[5]
Primary Antibody IncubationOvernight at 4°C[5]
Blocking Buffer5% non-fat milk in TBST[5]
Immunoprecipitation
Antibody (IP version)ab133473[4]
Wash BufferRIPA Buffer[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction cluster_1 Analysis Kinase_Reaction 1. In Vitro Kinase Reaction with ATPγS PNBM_Alkylation 2. PNBM Alkylation Kinase_Reaction->PNBM_Alkylation Sample_Prep_WB 3a. Sample Prep for WB PNBM_Alkylation->Sample_Prep_WB Directly Sample_Prep_IP 3b. PNBM Removal PNBM_Alkylation->Sample_Prep_IP For IP/MS SDS_PAGE 4a. SDS-PAGE Sample_Prep_WB->SDS_PAGE Western_Blot 5a. Western Blotting SDS_PAGE->Western_Blot Immunoprecipitation 4b. Immunoprecipitation Sample_Prep_IP->Immunoprecipitation Analysis_IP 5b. WB or Mass Spec Immunoprecipitation->Analysis_IP

Overview of the experimental workflow.

Logical Relationship: Specificity of Detection

The specificity of this method relies on a series of key steps and reagents. The analog-sensitive kinase preferentially uses ATPγS, leading to the specific thiophosphorylation of its direct substrates. While PNBM can react with other nucleophiles, such as cysteine residues, the development of a monoclonal antibody that specifically recognizes the thiophosphate ester created by the reaction of PNBM with the thiophosphate group ensures that only the kinase's substrates are detected.

Specificity_Logic AS_Kinase Analog-Sensitive Kinase Thio_Substrates Thiophosphorylated Substrates AS_Kinase->Thio_Substrates ATPgS ATPγS ATPgS->Thio_Substrates Direct_Substrates Direct Substrates Direct_Substrates->Thio_Substrates Other_Proteins Other Proteins Other_Proteins->Thio_Substrates No Reaction Alkylated_Thio_Substrates PNBM-Alkylated Thiophosphate Ester Thio_Substrates->Alkylated_Thio_Substrates PNBM PNBM PNBM->Alkylated_Thio_Substrates Alkylated_Cysteines Alkylated Cysteines PNBM->Alkylated_Cysteines Specific_Antibody Specific Antibody (anti-thiophosphate ester) Alkylated_Thio_Substrates->Specific_Antibody Alkylated_Cysteines->Specific_Antibody No Binding Specific_Detection Specific Detection Specific_Antibody->Specific_Detection

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of p-Nitrobenzyl Mesylate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving and maintaining the desired concentration of p-nitrobenzyl mesylate (PNBM) in aqueous buffers is critical for reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the solubility of PNBM.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound (PNBM)?

A1: Due to its poor aqueous solubility, the recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] PNBM is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions, typically ranging from 50 mM to 100 mM.[4][5]

Q2: How should I prepare a working solution of PNBM in an aqueous buffer from a DMSO stock solution?

A2: To prepare a working solution, the DMSO stock solution should be serially diluted into the desired aqueous buffer. It is crucial to add the DMSO stock to the buffer dropwise while vortexing or stirring to facilitate mixing and prevent precipitation. To minimize the potential for solvent-induced artifacts in your experiment, the final concentration of DMSO in the aqueous working solution should be kept as low as possible, ideally below 1% (v/v).

Q3: For how long can I store PNBM solutions?

A3: PNBM is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Therefore, it is strongly recommended to prepare fresh aqueous working solutions for each experiment.[4] DMSO stock solutions are more stable and can be stored for short periods. For optimal stability, store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: Can I use other organic solvents to prepare a stock solution?

A4: While other organic co-solvents like ethanol, acetonitrile, or dimethylformamide (DMF) can be used, DMSO is generally preferred due to its high solubilizing capacity for PNBM. If using alternative solvents, it is essential to determine the solubility of PNBM in that specific solvent and its compatibility with the experimental system.

Troubleshooting Guide

Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

Possible Causes and Solutions:

  • Final DMSO Concentration is Too Low: The aqueous buffer may not be able to accommodate the concentration of PNBM without a sufficient amount of co-solvent.

    • Solution: While aiming for a low final DMSO concentration is good practice, it might be necessary to slightly increase it. Perform a pilot experiment to determine the minimum DMSO concentration required to keep PNBM in solution at your desired working concentration.

  • Rapid Addition of Stock Solution: Adding the DMSO stock too quickly can lead to localized high concentrations of PNBM, causing it to precipitate before it can be adequately dispersed in the buffer.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and efficient mixing.

  • Low Temperature of the Aqueous Buffer: The solubility of many compounds, including PNBM, decreases at lower temperatures.

    • Solution: Prepare the working solution at room temperature, even if the experiment will be conducted at a lower temperature. Ensure the compound is fully dissolved before cooling the solution.

  • Buffer Composition: Certain salts or high concentrations of buffer components can decrease the solubility of hydrophobic compounds.

    • Solution: If possible, try preparing the PNBM working solution in a different buffer system. Alternatively, you can test a lower concentration of the current buffer.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. Note that specific quantitative data for solubility in mixed aqueous-organic systems is limited in publicly available literature.

SolventSolubilityReference(s)
WaterInsoluble[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mM[3][4][5]
Ethanol~3 mg/mL[1]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Working Solution of PNBM

This protocol provides a general guideline for preparing a 10 mM working solution of PNBM in an aqueous buffer, assuming a starting stock concentration of 100 mM in DMSO. Adjust the volumes accordingly for different desired final concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, Tris, HEPES)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh out an appropriate amount of PNBM powder.

    • Dissolve the PNBM in anhydrous DMSO to a final concentration of 100 mM. For example, dissolve 23.12 mg of PNBM (MW: 231.23 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Prepare the Aqueous Working Solution:

    • Dispense the required volume of the aqueous buffer into a sterile tube. For a 1 mL final volume, use 990 µL of buffer.

    • While vortexing the buffer, slowly add 10 µL of the 100 mM PNBM stock solution dropwise.

    • Continue vortexing for at least 30 seconds to ensure complete mixing.

  • Final Concentration Check:

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

    • The final concentration of PNBM will be 1 mM, and the final concentration of DMSO will be 1% (v/v).

Visualizing Experimental Workflows

Logical Relationship for Solubility Troubleshooting

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso increase_dmso Increase final DMSO concentration incrementally check_dmso->increase_dmso No check_mixing Was stock added dropwise with vortexing? check_dmso->check_mixing Yes end Solution should be clear increase_dmso->end improve_mixing Improve mixing technique: add stock slowly to vortexing buffer check_mixing->improve_mixing No check_temp Was solution prepared at room temperature? check_mixing->check_temp Yes improve_mixing->end prepare_rt Prepare solution at RT before cooling if necessary check_temp->prepare_rt No consider_buffer Consider alternative buffer or lower buffer concentration check_temp->consider_buffer Yes prepare_rt->end consider_buffer->end

Caption: Troubleshooting workflow for PNBM precipitation.

Experimental Workflow for Preparing a PNBM Working Solution

G start Start: Prepare PNBM Aqueous Working Solution weigh_pnbm Weigh PNBM powder start->weigh_pnbm dissolve_dmso Dissolve in anhydrous DMSO to create stock solution weigh_pnbm->dissolve_dmso vortex_stock Vortex until fully dissolved dissolve_dmso->vortex_stock aliquot_buffer Aliquot aqueous buffer into a new tube vortex_stock->aliquot_buffer add_stock Add DMSO stock dropwise to vortexing buffer aliquot_buffer->add_stock final_vortex Vortex for 30 seconds add_stock->final_vortex inspect Inspect for precipitation final_vortex->inspect solution_ready Working solution is ready for use inspect->solution_ready Clear troubleshoot Refer to troubleshooting guide inspect->troubleshoot Precipitate

Caption: Workflow for preparing a PNBM working solution.

References

Technical Support Center: p-Nitrobenzyl Mesylate Reactions with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-nitrobenzyl mesylate (PNBM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during the experimental use of PNBM for cysteine residue modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PNBM) and what is its primary application in protein chemistry?

A1: this compound is an electrophilic alkylating agent. In protein chemistry, it is primarily used to modify cysteine residues by forming a stable thioether bond with the sulfhydryl group. This modification is often employed in studies involving protein structure and function, as well as for introducing a specific tag or label.

Q2: What is the primary mechanism of the reaction between PNBM and cysteine residues?

A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the benzylic carbon of PNBM and displacing the mesylate leaving group to form a stable S-p-nitrobenzyl-cysteine adduct.

Q3: What are the potential side reactions when using PNBM to modify proteins?

A3: While PNBM is reactive towards cysteine, it can also react with other nucleophilic amino acid residues, leading to off-target modifications. The most common side reactions involve the alkylation of:

  • Lysine (B10760008): The ε-amino group of lysine is nucleophilic and can be alkylated, especially at higher pH values.

  • Histidine: The imidazole (B134444) ring of histidine is also a potential target for alkylation.

  • Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated.

  • N-terminus: The α-amino group of the N-terminal amino acid can also react with PNBM.

The extent of these side reactions is influenced by several factors, including pH, temperature, and the molar excess of PNBM.

Q4: How does pH affect the selectivity of PNBM for cysteine residues?

A4: pH is a critical factor in controlling the selectivity of PNBM. Cysteine's thiol group has a pKa of approximately 8.5, while the ε-amino group of lysine has a pKa of around 10.5.[1][2][3] By performing the reaction at a pH between 7.0 and 8.0, a significant portion of cysteine residues will be in the more reactive thiolate form, while the majority of lysine residues will be protonated and therefore less nucleophilic. This pH range enhances the selectivity for cysteine modification.[4][5][6]

Q5: What are the potential cellular consequences of off-target protein alkylation by PNBM?

A5: Off-target alkylation by electrophilic compounds like PNBM can have significant biological consequences. These can include:

  • Alteration of Protein Function: Modification of amino acids in active sites or allosteric regions can alter enzyme activity or protein-protein interactions.

  • Induction of Cellular Stress: Widespread, non-specific protein modification can trigger cellular stress responses.

  • Modulation of Signaling Pathways: Electrophiles are known to modulate key signaling pathways, including the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway, often through the modification of critical cysteine residues on regulatory proteins.[7][8][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Cysteine Labeling Incomplete reduction of disulfide bonds.Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like DTT or TCEP prior to adding PNBM. If using DTT, it must be removed before adding PNBM as it will compete for the reagent.
PNBM degradation.Prepare PNBM stock solutions fresh in a suitable dry solvent like DMSO and use them promptly.
Incorrect pH.Verify that the reaction buffer pH is optimal for cysteine reactivity (typically pH 7.0-8.0).
Non-Specific Labeling (Off-Target Reactions) High pH.Lower the reaction pH to the 7.0-7.5 range to decrease the nucleophilicity of lysine and other amines.
High molar excess of PNBM.Perform a titration experiment to determine the lowest effective molar excess of PNBM required for sufficient cysteine labeling.
Prolonged reaction time.Reduce the incubation time. Monitor the reaction progress to find the optimal duration.
Protein Precipitation during Labeling High concentration of organic solvent (e.g., DMSO) from PNBM stock.Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <5% v/v).
Protein instability under reaction conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the buffer composition is optimal for protein stability.
Difficulty in Characterizing the Labeled Protein Heterogeneity of labeling.Optimize reaction conditions to favor mono-alkylation. Use analytical techniques like mass spectrometry to characterize the extent and sites of modification.[11][12][13][14]

Quantitative Data Summary

The following tables provide a summary of key parameters relevant to the use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

Table 2: General Comparison of Nucleophilicity of Amino Acid Side Chains

Amino AcidNucleophilic GroupTypical pKaRelative Reactivity towards Electrophiles
Cysteine Thiol (-SH)~8.5High (especially in thiolate form)
Lysine ε-Amino (-NH₂)~10.5Moderate (increases with pH)
Histidine Imidazole Ring~6.0Moderate
Methionine Thioether (-S-CH₃)N/ALow

Note: Relative reactivity is a generalization and can be influenced by the local protein environment and the specific electrophile.

Experimental Protocols

Protocol 1: Selective Labeling of Cysteine Residues with this compound

1. Materials:

  • Purified protein with accessible cysteine residues

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM TCEP

  • Labeling Buffer: 50 mM HEPES, pH 7.2

  • This compound (PNBM) stock solution (100 mM in anhydrous DMSO)

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Desalting column

2. Procedure:

  • Protein Reduction: Dissolve the protein in Reduction Buffer to a final concentration of 1-5 mg/mL. Incubate for 1 hour at room temperature to reduce disulfide bonds.

  • Buffer Exchange: Remove the reducing agent (if DTT was used) by buffer exchange into Labeling Buffer using a desalting column. TCEP does not need to be removed.

  • Labeling Reaction: Add the PNBM stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of PNBM over the protein. The final DMSO concentration should be kept below 5% (v/v).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PNBM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PNBM and quenching reagent by buffer exchange into a suitable storage buffer using a desalting column or dialysis.

  • Characterization: Confirm labeling and assess specificity using techniques such as mass spectrometry.[11][12][13][14]

Protocol 2: Mass Spectrometry Analysis of PNBM-Labeled Proteins

1. Sample Preparation:

  • Alkylate the protein sample according to Protocol 1.

  • Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.

2. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

3. Data Analysis:

  • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

  • Specify the mass modification corresponding to p-nitrobenzylation of cysteine (+135.03 Da) as a variable modification.

  • Also, search for potential off-target modifications on lysine, histidine, and methionine with the same mass shift.

  • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Solution Protein Solution Reduction Reduction (TCEP or DTT) Protein_Solution->Reduction Buffer_Exchange Buffer Exchange (remove DTT) Reduction->Buffer_Exchange Add_PNBM Add PNBM Buffer_Exchange->Add_PNBM Incubation Incubation (RT or 4°C) Add_PNBM->Incubation Quenching Quenching (L-cysteine) Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PNBM p-Nitrobenzyl Mesylate (Electrophile) Keap1 Keap1 PNBM->Keap1 modifies Cys Nrf2 Nrf2 Keap1->Nrf2 binds & inhibits Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression activates Nrf2_n->ARE binds to

References

Technical Support Center: p-Nitrobenzyl Mesylate (PNBM) Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific alkylation by p-nitrobenzyl mesylate (PNBM) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PNBM) and what is its primary application?

A1: this compound (PNBM) is an alkylating reagent. In biomedical research, it is frequently used to covalently modify specific amino acid residues on proteins. A key application is in kinase assays, where it is used to alkylate thiophosphate groups introduced onto kinase substrates by ATP-gamma-S, allowing for their detection and identification.[1][2]

Q2: What is non-specific alkylation and why is it a concern?

A2: Non-specific alkylation refers to the covalent modification of amino acid residues other than the intended target. This is a significant concern as it can lead to protein cross-linking, loss of protein function, and the generation of misleading experimental results by incorrectly identifying interaction sites or modifying residues crucial for biological activity.

Q3: Which amino acid residues are most susceptible to alkylation by PNBM?

A3: The thiol group of cysteine is the most reactive nucleophile among amino acid side chains and is the primary target for alkylation by PNBM.[3][4] At higher pH values, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion, increasing its reactivity.[5] Other nucleophilic amino acid side chains, such as histidine, lysine (B10760008), and methionine, may also be alkylated, particularly under non-optimal reaction conditions (e.g., high pH, high PNBM concentration).

Q4: How can I minimize non-specific alkylation when using PNBM?

A4: Minimizing non-specific alkylation involves optimizing several key reaction parameters:

  • pH Control: Perform the reaction at a neutral or slightly acidic pH (6.5-7.5) to favor the alkylation of highly reactive thiols over less nucleophilic amines.

  • Stoichiometry: Use the lowest effective concentration of PNBM to achieve modification of the target site.

  • Reaction Time and Temperature: Keep reaction times as short as possible and perform the reaction at room temperature or on ice to reduce the likelihood of side reactions.[1][5]

  • Quenching: Add a quenching reagent at the end of the reaction to consume any excess PNBM.

Q5: What are the recommended starting conditions for a selective alkylation experiment?

A5: For a typical protein alkylation experiment, a final PNBM concentration of 2.5 mM is a good starting point.[1] The reaction can be performed at room temperature for 1-2 hours or overnight at 4°C.[1] It is crucial to avoid thiol-containing reagents like DTT or β-mercaptoethanol in the reaction buffer, as they will be readily alkylated and consume the PNBM.[1]

Q6: How should I properly quench the alkylation reaction?

A6: To stop the reaction and prevent further non-specific modification, excess PNBM should be quenched. This can be achieved by adding a small molecule with a reactive thiol group, such as DTT, β-mercaptoethanol, or L-cysteine, to a final concentration significantly higher than the initial PNBM concentration (e.g., 20-50 mM).

Q7: How can I verify the success and specificity of my alkylation reaction?

A7: Mass spectrometry is the most powerful technique for confirming alkylation. By analyzing the intact protein or its peptide fragments after digestion, you can identify the modified residue(s) and determine the efficiency of the reaction. A successful and specific alkylation will show a mass shift corresponding to the addition of the p-nitrobenzyl group on the target residue with minimal or no modification on other residues.

Troubleshooting Guides

Problem: Low or No Alkylation of the Target Residue
Possible Cause Recommended Solution
Inactive PNBM PNBM is sensitive to moisture. Prepare fresh stock solutions in anhydrous DMSO and store in single-use aliquots at -20°C under desiccating conditions.[2]
Presence of Interfering Nucleophiles Ensure your reaction buffer does not contain thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or high concentrations of other nucleophiles (e.g., Tris buffer).[1] Use a non-nucleophilic buffer like HEPES or PBS.
Incorrect pH For thiol-specific alkylation, ensure the pH is between 6.5 and 7.5. If the target is a thiophosphate, the reaction is less pH-dependent but should still be controlled.
Insufficient PNBM Concentration or Reaction Time Increase the final concentration of PNBM in increments (e.g., to 5 mM) or extend the reaction time. Monitor the reaction to avoid excessive non-specific alkylation.
Target Residue is Inaccessible The target residue may be buried within the protein's three-dimensional structure. Consider performing the alkylation under partially denaturing conditions, but be aware this can increase non-specific alkylation.
Problem: Significant Non-Specific Alkylation Observed
Possible Cause Recommended Solution
pH is too High A high pH (>8.0) deprotonates the amino groups of lysine and the imidazole (B134444) ring of histidine, increasing their nucleophilicity and susceptibility to alkylation. Lower the reaction pH to 7.0-7.5.
Excessive PNBM Concentration A high concentration of PNBM can drive reactions with less reactive nucleophiles. Reduce the PNBM concentration to the lowest level that provides acceptable target modification.
Prolonged Reaction Time or High Temperature Extended reaction times or elevated temperatures can promote side reactions. Shorten the incubation time and/or perform the reaction at a lower temperature (e.g., 4°C).[1][5]
Inadequate Quenching Ensure the quenching reagent is added at a sufficient concentration and allowed to react long enough to consume all excess PNBM.
Problem: Protein Precipitation During Alkylation
Possible Cause Recommended Solution
High Concentration of DMSO The PNBM stock solution is prepared in DMSO. Adding a large volume of this stock can denature and precipitate the protein. Keep the final DMSO concentration below 5% (v/v).[1]
Protein Instability The protein may be unstable under the reaction conditions (pH, temperature). Ensure the protein is in a buffer that promotes its stability.
PNBM-Induced Cross-linking Extensive non-specific alkylation can lead to intermolecular cross-linking and precipitation. Optimize the reaction conditions to improve specificity as described above.

Experimental Protocols

Protocol 1: Preparation of PNBM Stock Solution
  • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) as PNBM is a potent alkylating agent.

  • To prepare a 50 mM stock solution, dissolve 11.56 mg of PNBM (MW: 231.23 g/mol ) in 1 mL of anhydrous DMSO.[1][2]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

  • Store the aliquots at -20°C under desiccating conditions.[2]

Protocol 2: General Protocol for Selective Protein Alkylation
  • Prepare your protein sample in a suitable, non-nucleophilic buffer (e.g., HEPES, PBS) at a pH between 6.5 and 7.5.

  • Thaw a single-use aliquot of the 50 mM PNBM stock solution immediately before use.

  • Add the PNBM stock solution to the protein sample to achieve the desired final concentration (e.g., a 1:20 dilution for a final concentration of 2.5 mM PNBM and 5% DMSO).[1]

  • Include a negative control sample that contains the same concentration of DMSO but no PNBM.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing during incubation is recommended.[1]

  • Quench the reaction as described in Protocol 3.

Protocol 3: Quenching the Alkylation Reaction
  • Prepare a stock solution of a quenching reagent (e.g., 1 M DTT in water).

  • At the end of the alkylation reaction, add the quenching reagent to a final concentration of 20-50 mM.

  • Incubate for at least 15-30 minutes at room temperature to ensure all excess PNBM is consumed.

  • The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Alkylation Reaction cluster_quench 3. Quenching cluster_analysis 4. Analysis prep_protein Prepare Protein in Non-Nucleophilic Buffer (pH 6.5-7.5) add_pnbm Add PNBM to Protein (Final Conc. 2.5 mM) prep_protein->add_pnbm prep_pnbm Prepare Fresh PNBM Stock Solution (50 mM in anhydrous DMSO) prep_pnbm->add_pnbm incubate Incubate: - Room Temp (1-2h) OR - 4°C (overnight) add_pnbm->incubate add_quench Add Quenching Reagent (e.g., 20-50 mM DTT) incubate->add_quench incubate_quench Incubate at Room Temp (15-30 min) add_quench->incubate_quench analysis Downstream Analysis: - SDS-PAGE - Western Blot - Mass Spectrometry incubate_quench->analysis

Caption: Experimental workflow for minimizing non-specific alkylation.

G cluster_conditions Check Reaction Conditions cluster_solutions Implement Solutions cluster_verify Verify start High Non-Specific Alkylation Observed check_ph Is pH > 8.0? start->check_ph check_conc Is [PNBM] too high? start->check_conc check_time Is reaction time too long? start->check_time lower_ph Lower pH to 7.0-7.5 check_ph->lower_ph Yes lower_conc Decrease [PNBM] check_conc->lower_conc Yes reduce_time Shorten incubation time or lower temperature check_time->reduce_time Yes re_analyze Re-run experiment and analyze by MS lower_ph->re_analyze lower_conc->re_analyze reduce_time->re_analyze

Caption: Decision tree for troubleshooting non-specific alkylation.

G cys Protein-Cys-SH (Nucleophilic Thiol) alkylated_cys Protein-Cys-S-CH2-Ph-NO2 (Alkylated Cysteine) cys->alkylated_cys + pnbm This compound mesylate Mesylate Anion pnbm->mesylate SN2 Reaction

Caption: Reaction scheme of PNBM with a cysteine residue.

References

Technical Support Center: Optimizing p-Nitrobenzyl Mesylate (PNBM) Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of p-nitrobenzyl mesylate (PNBM) in kinase assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during kinase assays involving PNBM.

IssuePotential CauseRecommended Solution
Weak or No Signal on Western Blot 1. Incomplete Alkylation: The PNBM concentration may be too low to efficiently alkylate all thiophosphorylated substrates.1. Optimize PNBM Concentration: Start with a final concentration of 2.5 mM PNBM in the reaction. If the signal is weak, consider performing a titration from 2.5 mM to 5 mM. 2. Increase Incubation Time: Extend the alkylation incubation time from 1-2 hours at room temperature to overnight at 4°C.
2. Presence of Thiol-Containing Reagents: Reagents like Dithiothreitol (DTT) in the kinase buffer can react with and consume PNBM, reducing its availability for alkylation.1. Limit Thiol Reagents: If possible, keep the concentration of thiol-containing additives in the kinase reaction buffer below 0.5 mM. 2. Increase PNBM Concentration: If higher concentrations of thiol reagents are necessary, increase the final PNBM concentration to 5 mM.
3. Inefficient Kinase Activity: The kinase may not be efficiently utilizing ATPγS, leading to low levels of thiophosphorylated substrate.1. Verify Kinase Activity: Confirm that your kinase of interest can utilize ATPγS as a phosphodonor. This can be tested by performing a kinase assay with radiolabeled ATPγS. 2. Optimize Kinase Reaction Conditions: Ensure optimal buffer conditions, temperature, and incubation time for your specific kinase.
High Background on Western Blot 1. Non-Specific Antibody Binding: The anti-thiophosphate ester antibody may be cross-reacting with other proteins or with PNBM itself.1. Optimize Antibody Dilution: Titrate the primary antibody concentration to find the optimal balance between signal and background. A typical starting dilution is 1:5,000. 2. Blocking Conditions: Use 5% non-fat milk in TBST for blocking, as BSA can sometimes be a substrate for kinases and lead to background. 3. Thorough Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.
2. Off-Target Alkylation: PNBM is an alkylating agent and can react with other nucleophilic residues on proteins, such as cysteine thiols.[1][2]1. Use a Specific Antibody: Employ a well-validated antibody, such as the rabbit monoclonal clone 51-8, which is designed to specifically recognize the thiophosphate ester epitope and not other alkylated residues.[1][3][4] 2. Include Proper Controls: Always run a control reaction that includes PNBM but no ATPγS. This will help identify any background signal resulting from non-specific PNBM reactions.
Precipitation Observed During Alkylation 1. PNBM Solubility: High concentrations of PNBM may lead to some precipitation during the alkylation step.This is a normal observation and should not significantly impact the results of a Western blot analysis. If desired, the precipitate can be removed by centrifugation after the alkylation is complete.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (PNBM) in a kinase assay?

A1: PNBM is an alkylating agent used in a two-step method to identify direct kinase substrates.[1][5] First, a kinase transfers a thiophosphate group from an ATP analog, ATPγS, to its substrate.[3] In the second step, PNBM alkylates the thiophosphorylated residue, creating a stable thiophosphate ester epitope.[1][3] This newly formed, unique epitope can then be specifically recognized by an anti-thiophosphate ester antibody for detection or immunoprecipitation.[1][2][5]

Q2: What is the recommended starting concentration for PNBM?

A2: A final concentration of 2.5 mM PNBM is a widely used and effective starting point for most in vitro kinase assays.[4]

Q3: When should I consider increasing the PNBM concentration?

A3: You should consider increasing the PNBM concentration to 5 mM if your kinase reaction buffer contains more than 0.5 mM of thiol-containing reagents like DTT. These reagents can react with PNBM and reduce its effective concentration for alkylating the thiophosphorylated substrate.

Q4: Can PNBM react with other molecules in my sample?

A4: Yes, as an alkylating agent, PNBM can react with other nucleophilic groups present in a complex protein lysate, most notably the thiol groups of cysteine residues.[1][2] This is why it is crucial to use a highly specific antibody that can distinguish between the desired thiophosphate ester and other off-target alkylation products to minimize background signal.[1][2]

Q5: How should I prepare and store my PNBM stock solution?

A5: It is recommended to prepare a 50 mM stock solution of PNBM in DMSO. This stock solution can be aliquoted and stored at -20°C for future use to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Protocol for In Vitro Kinase Assay and PNBM Alkylation

This protocol is adapted from established methodologies for identifying direct kinase substrates.[5]

1. Kinase Reaction Setup:

  • In a microcentrifuge tube, combine the following components:

    • Purified active kinase

    • Specific substrate protein or peptide

    • Kinase reaction buffer (ensure thiol-containing reagents are <0.5 mM)

    • 10 mM MgCl₂

  • Pre-incubate the mixture at 30°C for 5 minutes.

2. Initiation of Kinase Reaction:

  • To start the reaction, add ATPγS to a final concentration of 100 µM.

  • Include a negative control reaction with no ATPγS.

  • Incubate the reaction at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase.

3. Termination of Kinase Reaction (Optional):

  • To stop the kinase reaction at a specific time point, add EDTA to a final concentration that is twice the concentration of MgCl₂ (e.g., 20 mM EDTA for 10 mM MgCl₂).

4. PNBM Alkylation:

  • Prepare a 50 mM stock solution of PNBM in DMSO.

  • Add the 50 mM PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM. For a 30 µL kinase reaction, this would be 1.5 µL of the 50 mM stock.

  • If the kinase buffer contains >0.5 mM DTT or other thiol reagents, increase the final PNBM concentration to 5 mM.

  • Vortex the sample briefly.

  • Incubate at room temperature for 1-2 hours or overnight at 4°C with gentle rotation.

5. Sample Preparation for Western Blot:

  • After alkylation, add 4X SDS-PAGE loading buffer to the reaction mixture to a final concentration of 1X.

  • Heat the samples at 95-100°C for 5 minutes.

  • The samples are now ready for SDS-PAGE and Western blot analysis using an anti-thiophosphate ester antibody.

Visualizations

Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits GEF GEF Adaptor->GEF Activates Ras Ras (GTP-bound) GEF->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Substrate Substrate Protein ERK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: A simplified diagram of a generic kinase signaling cascade.

Experimental Workflow for Kinase Assay with PNBM cluster_kinase Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection Kinase 1. Combine Kinase, Substrate, and Buffer ATPgS 2. Add ATPγS to Initiate Kinase->ATPgS IncubateKinase 3. Incubate at 30°C ATPgS->IncubateKinase AddPNBM 4. Add PNBM (2.5 - 5 mM) IncubateKinase->AddPNBM IncubatePNBM 5. Incubate at Room Temp AddPNBM->IncubatePNBM SDSPAGE 6. SDS-PAGE IncubatePNBM->SDSPAGE Western 7. Western Blot with anti-thiophosphate ester Ab SDSPAGE->Western Detect 8. Signal Detection Western->Detect

Caption: Step-by-step workflow for the kinase assay and PNBM alkylation.

Troubleshooting PNBM Concentration Start Start: Weak or No Signal ThiolCheck Is [Thiol Reagent] > 0.5 mM? Start->ThiolCheck IncreasePNBM Increase PNBM to 5 mM ThiolCheck->IncreasePNBM Yes Use2_5mM Use 2.5 mM PNBM ThiolCheck->Use2_5mM No StillWeak Signal Still Weak? IncreasePNBM->StillWeak Use2_5mM->StillWeak IncreaseTime Increase Alkylation Time (e.g., overnight at 4°C) StillWeak->IncreaseTime Yes CheckKinase Verify Kinase Activity with ATPγS StillWeak->CheckKinase No, try this first End Problem Solved IncreaseTime->End CheckKinase->End

References

troubleshooting low signal in western blots with anti-thiophosphate ester antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Western blots when using anti-thiophosphate ester antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the use of an anti-thiophosphate ester antibody?

The anti-thiophosphate ester antibody is a powerful tool for identifying direct substrates of kinases. The technique involves a multi-step process:

  • In Vitro Kinase Assay with ATPγS: A kinase of interest is incubated with its potential substrate in the presence of an ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS). The kinase transfers the thiophosphate group from ATPγS to serine, threonine, or tyrosine residues on the substrate.[1]

  • Alkylation: The resulting thiophosphorylated protein is then alkylated, commonly with p-nitrobenzyl mesylate (PNBM). This reaction creates a stable thiophosphate ester epitope.[1]

  • Immunodetection: This newly formed, stable epitope is specifically recognized by the anti-thiophosphate ester antibody in a Western blot.[1]

A strong signal should only be observed in lanes where the kinase, substrate, ATPγS, and PNBM are all present.[1]

Q2: What are the critical controls to include in my experiment?

To ensure the specificity of the signal and troubleshoot potential issues, the following controls are essential:

  • No Kinase Control: Omit the kinase from the reaction to check for non-enzymatic thiophosphorylation or background signal.[1]

  • No ATPγS Control: Replace ATPγS with regular ATP to confirm that the antibody is not cross-reacting with phosphorylated proteins.[1]

  • No Substrate Control: Omit the substrate to check for kinase autothiophosphorylation.[1]

  • No PNBM Control: Include a sample that has been thiophosphorylated but not alkylated with PNBM to ensure the antibody is specifically recognizing the thiophosphate ester and not the thiophosphate alone.[1]

  • Positive Control: If available, use a known substrate for your kinase of interest to confirm that the experimental setup is working correctly.[2][3]

Troubleshooting Guide: Low Signal in Western Blots

Low or no signal is a common issue in Western blotting. The following table provides a structured guide to systematically troubleshoot the potential causes.

Potential Cause Recommended Solution Further Considerations
Inefficient Thiophosphorylation Reaction Optimize the in vitro kinase assay conditions, including incubation time (e.g., 30-60 minutes at 30°C) and the concentration of kinase, substrate, and ATPγS.[1]The optimal conditions will be specific to your kinase and substrate.[1]
Incomplete Alkylation Ensure complete alkylation by incubating with a sufficient concentration of PNBM (e.g., 2.5 mM) for an adequate amount of time (e.g., 1-2 hours at room temperature).[1]The kinase reaction should be stopped, for instance by adding EDTA, before adding PNBM.[1]
Suboptimal Primary Antibody Concentration The concentration of the anti-thiophosphate ester antibody may be too low. Increase the antibody concentration incrementally. A typical starting dilution is 1:5000.[1][4]Perform a dot blot to determine the optimal antibody concentration.[2][3][5]
Insufficient Protein Load The amount of substrate protein loaded on the gel may be too low. Increase the amount of protein loaded per lane.[2][6][7]For low abundance targets, consider enriching the protein of interest via immunoprecipitation before running the Western blot.[2][3]
Inefficient Protein Transfer Verify protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[3][7][8] Optimize transfer time and conditions based on the molecular weight of your protein. For high molecular weight proteins, consider increasing the transfer time or adding a low percentage of SDS to the transfer buffer. For low molecular weight proteins, reduce transfer time and consider a membrane with a smaller pore size.[2][3][9]Ensure good contact between the gel and the membrane and that no air bubbles are present.[3][8]
Suboptimal Blocking The blocking buffer may be masking the epitope. Try different blocking agents (e.g., 5% BSA in TBST instead of non-fat milk).[2][9] While milk is often used, it can sometimes interfere with the detection of modified proteins.[6][10]Blocking for too long can also lead to a weak signal.[3]
Excessive Washing Over-washing the membrane can strip the antibody from the blot. Reduce the number or duration of washing steps.[2]
Inactive Reagents Ensure that the ATPγS, PNBM, and ECL substrate are not expired and have been stored correctly.[9] The HRP-conjugated secondary antibody may also have lost activity.[2][9]Test the activity of the ECL substrate with a positive control.[2]
Incorrect Secondary Antibody Ensure you are using the correct secondary antibody that recognizes the host species of your primary anti-thiophosphate ester antibody (e.g., anti-rabbit secondary for a rabbit primary).

Experimental Protocols

In Vitro Kinase Assay with ATPγS and Alkylation

This protocol provides a general guideline and should be optimized for your specific kinase and substrate.[1]

Materials:

  • Kinase of interest

  • Protein substrate

  • Kinase reaction buffer (specific to your kinase)

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate))[1]

  • DTT (dithiothreitol)

  • MgCl₂

  • This compound (PNBM)[1]

  • EDTA (ethylenediaminetetraacetic acid)

Procedure:

  • Kinase Reaction:

    • Prepare a kinase reaction mix in your kinase-specific buffer. A typical reaction may contain:

      • 1-5 µg of substrate protein

      • 10-100 ng of active kinase

      • 1 mM DTT

      • 10 mM MgCl₂

      • 100 µM ATPγS[1]

    • Incubate the reaction at 30°C for 30-60 minutes. The optimal time will depend on the activity of your kinase.[1]

  • Alkylation:

    • Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.[1]

    • Add PNBM to a final concentration of 2.5 mM.[1]

    • Incubate at room temperature for 1-2 hours.[1]

  • Sample Preparation for Western Blot:

    • Add SDS-PAGE sample buffer to the alkylated reaction mixture.

    • Boil the samples for 5-10 minutes before loading onto the gel.

Western Blot Protocol for Anti-Thiophosphate Ester Antibody

Procedure:

  • SDS-PAGE: Separate the proteins from your kinase assays (including all controls) by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.[1]

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[1]

Visual Guides

experimental_workflow cluster_kinase_assay In Vitro Kinase Assay cluster_alkylation Alkylation cluster_western_blot Western Blot Detection Kinase Kinase Reaction Thiophosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATPgS ATPγS ATPgS->Reaction Thio_Substrate Thiophosphorylated Substrate Reaction->Thio_Substrate Product Alkylation_Reaction Thiophosphate Ester Formation Thio_Substrate->Alkylation_Reaction PNBM PNBM PNBM->Alkylation_Reaction SDS_PAGE SDS-PAGE Alkylation_Reaction->SDS_PAGE Alkylated Product Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Ab: Anti-Thiophosphate Ester Blocking->Primary_Ab Secondary_Ab Secondary Ab: HRP-conjugated Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for detecting direct kinase substrates.

troubleshooting_low_signal cluster_sample_prep Sample Preparation & Reaction cluster_blotting_procedure Western Blotting Steps cluster_reagents Reagents & Detection Start Low or No Signal on Western Blot Kinase_Activity Check Kinase Activity & Reaction Conditions Start->Kinase_Activity Alkylation_Efficiency Verify Alkylation Step Start->Alkylation_Efficiency Protein_Amount Increase Protein Load Start->Protein_Amount Antibody_Concentration Optimize Primary Ab Concentration Start->Antibody_Concentration Transfer_Efficiency Check Protein Transfer (Ponceau S) Start->Transfer_Efficiency Blocking_Conditions Optimize Blocking (Agent & Time) Start->Blocking_Conditions Washing_Steps Reduce Washing Intensity Start->Washing_Steps Reagent_Activity Check Reagent Activity (ATPγS, PNBM, ECL) Start->Reagent_Activity Secondary_Ab_Check Verify Secondary Ab Start->Secondary_Ab_Check

Caption: Troubleshooting logic for low Western blot signal.

References

Technical Support Center: Quenching Excess p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for quenching excess p-nitrobenzyl mesylate in reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to ensure efficient and effective reaction workups.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when quenching reactions involving this compound.

Q1: What is the purpose of quenching a reaction?

A1: Quenching is the process of deactivating any unreacted reagents in a reaction mixture. In the case of this compound, which is a reactive electrophilic alkylating agent, quenching is crucial to prevent unwanted side reactions during the workup and purification steps.[1][2] Failure to quench can lead to the alkylation of water, extraction solvents, or chromatography stationary phases, resulting in lower product yields and complex purification challenges.

Q2: What are suitable quenching agents for this compound?

A2: Since this compound is an electrophile, nucleophilic quenching agents are required. The choice of quencher depends on the stability of your desired product. Common options include:

  • Nucleophilic Thiols: Reagents like sodium 2-mercaptoethanesulfonate or glutathione (B108866) can be used. These thiols are highly nucleophilic and react quickly with the excess electrophile to form a stable, water-soluble adduct that is easily removed during an aqueous workup.[3]

  • Aqueous Amines: Dilute aqueous solutions of amines such as ammonia (B1221849) or triethylamine (B128534) can be used to quench the excess mesylate.

  • Aqueous Base: A mild aqueous base like sodium bicarbonate solution can be used to hydrolyze the excess this compound. This method is suitable if your product is stable to basic conditions.

Q3: An emulsion formed during the aqueous workup after quenching. How can I resolve this?

A3: Emulsions are a common problem when mixing organic and aqueous solutions, especially if the reaction mixture contains high concentrations of salts or other surfactants.[1][4] Here are some strategies to break an emulsion:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[2]

  • Centrifugation: If a small volume, centrifuging the mixture can help to separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

Q4: My reaction mixture turned cloudy or formed a precipitate after adding the quenching agent. What should I do?

A4: Precipitate formation upon adding a quenching agent can occur for several reasons:

  • The quenched adduct may be insoluble in the reaction solvent.

  • A change in solvent polarity upon adding the aqueous quencher may cause your product to precipitate. If a precipitate forms, you can try to dissolve it by adding more of the organic solvent used for extraction. If the precipitate is the quenched adduct, it will likely dissolve in the aqueous phase during the workup. If your product has precipitated, you may need to isolate it by filtration before proceeding with the liquid-liquid extraction of the filtrate.

Q5: My desired product seems to be water-soluble. How can I effectively extract it from the aqueous layer?

A5: If your product has significant water solubility, standard extraction with a nonpolar organic solvent may be inefficient. Here are some techniques to improve extraction efficiency:

  • "Salting Out": Increase the ionic strength of the aqueous layer by saturating it with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[5]

  • Use a More Polar Solvent: Employ a more polar extraction solvent like ethyl acetate (B1210297) or dichloromethane.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.

  • Solvent Evaporation from Aqueous Layer: If the product is stable, you may consider evaporating the water from the aqueous layer under reduced pressure, though this will also concentrate any non-volatile salts.

Experimental Protocols

Below are two detailed protocols for quenching excess this compound.

Protocol 1: Quenching with a Nucleophilic Thiol Scavenger

This protocol is advantageous as it forms a highly water-soluble adduct with the excess this compound, simplifying its removal.

Methodology:

  • Prepare the Quenching Solution: Prepare a 1 M aqueous solution of sodium 2-mercaptoethanesulfonate.

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm from the quenching reaction.

  • Add the Quenching Agent: Slowly add the 1 M sodium 2-mercaptoethanesulfonate solution to the stirred reaction mixture. A typical starting point is to use 1.5 to 2.0 equivalents of the thiol relative to the initial excess of this compound.

  • Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete quenching.

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash with water to remove the water-soluble thiol adduct.

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data Summary:

ParameterValue
Quenching Agent Sodium 2-mercaptoethanesulfonate
Concentration 1 M (aqueous)
Equivalents 1.5 - 2.0 (relative to excess mesylate)
Temperature 0 °C to Room Temperature
Reaction Time 45 - 75 minutes
Expected Observation The reaction should remain a clear solution, and the quenched adduct will be removed in the aqueous washes.
Protocol 2: Quenching with Aqueous Sodium Bicarbonate

This is a standard and milder quenching procedure suitable for products that are stable to mild basic conditions.

Methodology:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add the Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the stirred reaction mixture. Be cautious as gas evolution (CO2) may occur if the reaction mixture is acidic.

  • Stir: Stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the excess this compound.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the same organic solvent used in the reaction.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data Summary:

ParameterValue
Quenching Agent Saturated Sodium Bicarbonate (aq.)
Concentration Saturated (~1 M)
Volume Add until no further gas evolution is observed and the aqueous layer is basic.
Temperature 0 °C to Room Temperature
Reaction Time 30 - 60 minutes
Expected Observation Potential for gas evolution. The excess mesylate is hydrolyzed to p-nitrobenzyl alcohol, which may partition between the layers.

Visualizations

The following diagrams illustrate the quenching workflow and the underlying chemical principle.

G cluster_workflow Experimental Workflow for Quenching start Reaction Completion cool Cool Reaction Mixture (0 °C) start->cool add_quench Add Quenching Agent cool->add_quench stir Stir (0 °C to RT) add_quench->stir workup Aqueous Workup (Separatory Funnel) stir->workup extract Extract with Organic Solvent workup->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Experimental workflow for quenching and workup.

G cluster_logic Quenching Logic electrophile Excess this compound (Reactive Electrophile) adduct Water-Soluble Adduct (Easily Removed) electrophile->adduct reacts with quencher Nucleophilic Quencher (e.g., R-SH) quencher->adduct to form

References

Technical Support Center: p-Nitrobenzyl Mesylate (PNBM) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability and degradation of p-nitrobenzyl mesylate (PNBM) stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective use of PNBM in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing PNBM stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can lead to the degradation of PNBM.[1][4]

Q2: What are the recommended storage conditions and shelf-life for PNBM stock solutions?

A2: For optimal stability, PNBM stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Recommended storage conditions are as follows:

  • Short-term storage: Up to 1 month at -20°C.[1][3][4][7]

  • Long-term storage: Up to 6 months at -80°C.[1][4][7]

It is best practice to prepare solutions on the same day they will be used if possible.[3]

Q3: My PNBM stock solution has been stored for a while. How can I be sure it is still active?

A3: The most reliable way to assess the activity of an aged PNBM stock solution is to perform a quality control check. This can be done by running a small-scale positive control experiment where the expected outcome of PNBM activity is well-characterized. Alternatively, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution and detect the presence of degradation products.

Q4: I observe a precipitate in my PNBM stock solution after thawing. What should I do?

A4: If a precipitate is observed after thawing, it is recommended to gently warm the solution and vortex it to ensure it is fully redissolved before use.[2][3] Ensure the solution is clear and precipitate-free before adding it to your experiment.[3]

Troubleshooting Guide

Issue 1: Inconsistent or failed experimental results when using a PNBM stock solution.

  • Possible Cause 1: Degraded PNBM. PNBM is susceptible to hydrolysis, which can be accelerated by the presence of water in the solvent or from atmospheric moisture.

    • Solution: Prepare a fresh stock solution of PNBM using anhydrous DMSO from a newly opened bottle.[1][4] Aliquot the new stock solution into single-use vials and store them at -80°C.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can introduce moisture and lead to the degradation of the compound.

    • Solution: When preparing a new stock solution, create small, single-use aliquots to avoid the need to thaw the entire stock for each experiment.[1][4]

  • Possible Cause 3: Incorrect Storage Temperature or Duration. Storing the stock solution at an inappropriate temperature or for longer than the recommended duration can lead to significant degradation.

    • Solution: Always store PNBM stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][4][7] Refer to the stability data table below.

Issue 2: PNBM powder appears clumpy or discolored.

  • Possible Cause: Hygroscopic Nature. PNBM is a powder that can absorb moisture from the air, which may cause it to become clumpy or change color. This moisture can also lead to degradation.

    • Solution: Store the solid PNBM under desiccating conditions at -20°C.[2][5] Ensure the container is tightly sealed after each use.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormSolventStorage TemperatureRecommended DurationCitations
Solid (Powder)N/A-20°CUp to 3 years[1][7]
Solid (Powder)N/A4°CUp to 2 years[1][7]
Stock SolutionDMSO-20°CUp to 1 month[1][3][4][7]
Stock SolutionDMSO-80°CUp to 6 months[1][4][7]

Experimental Protocols

Protocol: Assessment of this compound Stock Solution Stability by HPLC-UV

This protocol outlines a general method for assessing the stability of a PNBM stock solution over time.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for mobile phase modification)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Standards and Samples:

  • Stock Solution (Time 0): Prepare a 50 mM stock solution of PNBM in anhydrous DMSO. This will be your reference (T=0) sample.
  • Working Standard: Immediately dilute a small amount of the T=0 stock solution with the mobile phase to a final concentration of approximately 50 µM.
  • Storage Aliquots: Aliquot the remaining T=0 stock solution into several small, single-use vials. Store these aliquots under the desired test conditions (e.g., -20°C and -80°C).

3. HPLC Method:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 30% acetonitrile and ramping up to 90% acetonitrile). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., ~270 nm).
  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • T=0 Analysis: Inject the working standard prepared from the T=0 stock solution onto the HPLC to obtain the initial chromatogram. The peak corresponding to PNBM should be identified and its area recorded.
  • Time Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one of the stored aliquots.
  • Prepare a working sample by diluting the aged stock solution in the same manner as the T=0 working standard.
  • Inject the working sample onto the HPLC and record the chromatogram.

5. Data Analysis:

  • Compare the peak area of PNBM in the aged samples to the peak area of the T=0 sample. A decrease in the peak area of PNBM over time indicates degradation.
  • The appearance of new peaks in the chromatogram of the aged samples suggests the formation of degradation products. The percentage of remaining PNBM can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.

Visualizations

cluster_degradation Hydrolysis of this compound PNBM This compound TransitionState SN2 Transition State PNBM->TransitionState H2O Water (H₂O) H2O->TransitionState PNB_Alcohol p-Nitrobenzyl Alcohol TransitionState->PNB_Alcohol Mesylate_Anion Methanesulfonic Acid TransitionState->Mesylate_Anion

Caption: Simplified degradation pathway of this compound via hydrolysis.

cluster_workflow Troubleshooting Workflow start Inconsistent/Failed Experimental Results check_age Is the stock solution older than recommended? start->check_age check_storage Was it stored correctly (-80°C)? check_age->check_storage No prepare_fresh Prepare fresh stock solution in anhydrous DMSO check_age->prepare_fresh Yes check_freeze_thaw Was it subjected to multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes check_storage->prepare_fresh No check_freeze_thaw->prepare_fresh Yes positive_control Run a positive control experiment check_freeze_thaw->positive_control No aliquot Aliquot into single-use vials and store properly prepare_fresh->aliquot aliquot->positive_control end Problem Solved positive_control->end

Caption: Troubleshooting workflow for PNBM stock solution issues.

cluster_logic Best Practices for PNBM Stability start Need to use This compound dissolve Dissolve solid PNBM in anhydrous DMSO start->dissolve ultrasonic Use ultrasonic bath if needed for dissolution dissolve->ultrasonic aliquot Aliquot into single-use polypropylene tubes ultrasonic->aliquot storage Store aliquots immediately aliquot->storage short_term Short-term use (<1 month) Store at -20°C storage->short_term long_term Long-term use (>1 month) Store at -80°C storage->long_term use Before use, thaw and ensure no precipitate is present short_term->use long_term->use

Caption: Logic diagram for preparing and storing stable PNBM solutions.

References

Technical Support Center: Troubleshooting p-Nitrobenzyl Mesylate Precipitation in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of p-nitrobenzyl mesylate precipitation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the reaction mixture?

A1: Precipitation of this compound can occur for several reasons, primarily related to its solubility and the reaction conditions. Key factors include:

  • Solvent Choice: this compound has varying solubility in different organic solvents. If the chosen solvent has a low capacity to dissolve the reagent, precipitation is likely.

  • Concentration: As the reaction proceeds, the concentration of reactants changes, which can alter the overall solvency of the mixture. If the concentration of this compound exceeds its solubility limit in the reaction medium, it will precipitate.

  • Temperature: The solubility of most solids, including this compound, is temperature-dependent. A decrease in temperature can significantly reduce its solubility, causing it to crash out of solution.

  • Reaction Byproducts: The formation of byproducts can change the polarity and composition of the solvent system, potentially reducing the solubility of the starting materials.

Q2: What are the best solvents to keep this compound in solution?

Q3: Can I still get my desired product if the this compound precipitates during the reaction?

A3: In some cases, yes. For certain applications, such as the alkylation of thiophosphorylated proteins for western blot analysis, some precipitation of this compound may be observed but is considered normal and may not significantly affect the outcome of the subsequent analysis.[3] However, for most organic synthesis applications where reaction homogeneity is crucial for kinetics and yield, precipitation is undesirable and should be addressed.

Q4: How can I redissolve precipitated this compound in my reaction?

A4: If precipitation occurs, you can try the following, keeping in mind the stability of your other reactants and products:

  • Gentle Warming: Carefully warming the reaction mixture may increase the solubility of the this compound and bring it back into solution.

  • Addition of a Co-solvent: Adding a small amount of a good solvent for this compound, such as DMSO, can increase the overall solvating power of the reaction mixture. Ensure the co-solvent is compatible with your reaction chemistry.

Troubleshooting Guide

Unforeseen precipitation during a reaction can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.

Initial Troubleshooting Workflow

This workflow helps to systematically identify the potential cause of precipitation.

start Precipitation Observed check_solubility Is the solvent appropriate for This compound? start->check_solubility check_concentration Is the concentration of This compound too high? check_solubility->check_concentration Yes solution_solvent Consider a more polar aprotic solvent (e.g., DMSO, DMF) check_solubility->solution_solvent No check_temperature Has the reaction temperature decreased? check_concentration->check_temperature Yes solution_concentration Add reagent slowly or as a solution to maintain low - instantaneous concentration check_concentration->solution_concentration No solution_temperature Maintain constant temperature or gently warm the mixture check_temperature->solution_temperature Yes

Caption: Initial troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound in common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
Dimethyl sulfoxide (B87167) (DMSO)46 mg/mL[1]~199 mMMoisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1]
Dimethyl sulfoxide (DMSO)Soluble to 100 mM100 mMWidely cited solubility for biochemical applications.[2]
Ethanol3 mg/mL[1]~13 mMLimited solubility.
WaterInsoluble[1]-Not a suitable solvent.

Experimental Protocols

To minimize the risk of precipitation, careful planning of the experimental procedure is essential. Below are general protocols for O-alkylation and N-alkylation that incorporate strategies to maintain the solubility of this compound.

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol is designed for the O-alkylation of a generic phenol (B47542) and can be adapted for specific substrates.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and the base (1.5 - 2.0 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF or DMSO to fully dissolve the phenol and base.

  • Preparation of this compound Solution: In a separate vial, dissolve the this compound (1.1 eq) in a minimal amount of the same reaction solvent. Gentle warming may be necessary to achieve complete dissolution.

  • Slow Addition: While stirring the phenol/base mixture, add the this compound solution dropwise over a period of 15-30 minutes. This slow addition helps to maintain a low instantaneous concentration of the alkylating agent, preventing it from crashing out.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol outlines a general method for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • This compound

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen solvent.

  • This compound Addition: Add the this compound (1.05 eq) to the reaction mixture in small portions over time. Alternatively, and preferably, first dissolve the this compound in a small amount of the reaction solvent and add it to the amine solution dropwise.

  • Temperature Control: Maintain the reaction at a constant temperature. If the reaction is exothermic, consider using an ice bath to control the temperature and prevent localized super-saturation.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, proceed with a standard aqueous work-up to isolate the product.

Experimental Workflow Diagram

The following diagram illustrates a recommended workflow for setting up a reaction to avoid precipitation of this compound.

start Start Reaction Setup dissolve_substrate Dissolve substrate and base in appropriate solvent start->dissolve_substrate prepare_reagent Prepare a solution of This compound in the same solvent dissolve_substrate->prepare_reagent slow_addition Add this compound solution dropwise to the reaction mixture prepare_reagent->slow_addition maintain_temp Maintain constant reaction temperature slow_addition->maintain_temp monitor Monitor reaction progress maintain_temp->monitor workup Proceed to work-up monitor->workup

Caption: Recommended workflow for adding this compound to a reaction.

References

Validation & Comparative

Validating Novel Kinase Substrates: A Comparative Guide to p-Nitrobenzyl Mesylate and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of novel kinase substrates is a critical step in elucidating signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the p-nitrobenzyl mesylate (PNBM) based chemical genetics approach with other widely used methods for validating kinase substrates. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the selection of the most appropriate strategy for your research needs.

Introduction to Kinase Substrate Validation

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Identifying the direct substrates of a particular kinase is essential for understanding its biological function and its role in disease. Various methods have been developed to identify and validate kinase-substrate interactions, each with its own set of advantages and limitations. This guide focuses on the chemical genetics approach utilizing this compound (PNBM) and compares it with prominent alternative methods, including quantitative phosphoproteomics (SILAC), a combined in vitro/in vivo approach (KALIP), and computational prediction tools.

The this compound (PNBM) Method: A Chemical Genetics Approach

The PNBM method is a powerful chemical genetics strategy that allows for the specific labeling and identification of direct kinase substrates.[1] This technique relies on engineering a kinase of interest to accept a modified ATP analog, ATPγS, which contains a sulfur atom in the gamma-phosphate position.[2] This "analog-sensitive" (AS) kinase can then transfer a thiophosphate group to its direct substrates.[1] The thiophosphorylated substrates are subsequently alkylated with PNBM, creating a unique epitope that can be recognized by a specific antibody.[2][3] This allows for the selective enrichment and identification of the direct substrates of the engineered kinase.

Signaling Pathway for PNBM-based Substrate Identification

PNBM_Pathway cluster_cell Cellular Context cluster_invitro In Vitro Alkylation & Detection AS_Kinase Analog-Sensitive Kinase Thiophosphorylated_Substrate Thiophosphorylated Substrate AS_Kinase->Thiophosphorylated_Substrate ATPγS Substrate Protein Substrate Substrate->Thiophosphorylated_Substrate Alkylated_Substrate PNBM-Alkylated Substrate Thiophosphorylated_Substrate->Alkylated_Substrate + PNBM ATPgS ATPγS PNBM PNBM Detection Detection (e.g., Western Blot, Mass Spectrometry) Alkylated_Substrate->Detection Antibody Anti-thiophosphate ester Antibody Antibody->Detection

Caption: Workflow of the PNBM-based method for kinase substrate identification.

Comparison of Kinase Substrate Validation Methods

The choice of method for validating kinase substrates depends on various factors, including the specific research question, available resources, and the nature of the kinase and potential substrates. Below is a comparison of the PNBM method with other common approaches.

FeatureThis compound (PNBM)Quantitative Phosphoproteomics (SILAC)Kinase Assay Linked with Phosphoproteomics (KALIP)Computational Prediction
Principle Chemical genetics labeling of direct substrates.Metabolic labeling and quantitative mass spectrometry to identify changes in phosphorylation.Combination of in vitro kinase assay with in vivo phosphoproteomics.In silico prediction based on sequence motifs, structural information, and other biological data.
Identifies Direct substrates of a specific kinase.Both direct and indirect changes in phosphorylation in response to kinase activity modulation.Direct substrates with high confidence by cross-referencing in vitro and in vivo data.Potential substrates based on predictive algorithms.
In vivo/In vitro In vivo labeling followed by in vitro detection.In vivo.Both in vitro and in vivo.In silico.
Key Advantage High specificity for direct substrates.[3]Unbiased, global analysis of phosphorylation changes in a cellular context.[4]High sensitivity and confidence in identifying bona fide substrates.[5][6]High-throughput and cost-effective for generating initial hypotheses.[7]
Key Limitation Requires engineering of an analog-sensitive kinase; potential for steric hindrance with bulky ATP analogs.[8]Does not directly distinguish between direct and indirect effects of kinase activity.Technically demanding, requiring expertise in both biochemistry and proteomics.[5]High potential for false positives; requires experimental validation.[7]
Typical Output List of identified direct substrates with phosphorylation sites.Ratios of phosphopeptide abundance between different cellular states.A curated list of high-confidence direct substrates.A ranked list of predicted substrates.
Quantitative Data Example Identification of dozens of direct substrates for a specific kinase in a single experiment.Quantification of thousands of phosphorylation sites, with fold-changes indicating up- or down-regulation.In one study, 64 and 23 direct substrates of Syk were identified in B cells and breast cancer cells, respectively.[9][10]Predictive models can achieve high AUC scores (e.g., >0.9) on benchmark datasets.[11]

Experimental Protocols

This compound (PNBM) Kinase Substrate Validation Protocol

This protocol is a generalized procedure and may require optimization for specific kinases and cell types.

1. Generation of Analog-Sensitive (AS) Kinase:

  • Introduce a mutation in the ATP-binding pocket of the kinase of interest to create space for a bulky ATP analog. This is typically done using site-directed mutagenesis.

2. Cell Culture and Labeling:

  • Transfect cells with the AS-kinase construct.

  • Treat the cells with a cell-permeable ATPγS analog.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells in a suitable buffer containing phosphatase inhibitors.

  • Quantify the protein concentration of the lysate.

4. Alkylation with PNBM:

  • To the cell lysate, add PNBM dissolved in DMSO to a final concentration of 2.5 mM.[2]

  • Incubate at room temperature for 1-2 hours.[2]

5. Enrichment of Thiophosphorylated Peptides:

  • Digest the alkylated proteins with trypsin.

  • Use an anti-thiophosphate ester antibody to immunoprecipitate the labeled peptides.

6. Mass Spectrometry Analysis:

  • Analyze the enriched peptides by LC-MS/MS to identify the proteins and phosphorylation sites.

SILAC-Based Quantitative Phosphoproteomics Protocol

1. Cell Culture and SILAC Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine).[12]

  • Ensure complete incorporation of the labeled amino acids over several cell divisions.

2. Perturbation of Kinase Activity:

  • In one of the cell populations (e.g., the "heavy" labeled cells), inhibit or activate the kinase of interest using a specific inhibitor or stimulus. The other population serves as the control.

3. Cell Lysis and Protein Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[12]

  • Digest the combined protein mixture with trypsin.

4. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[12]

5. LC-MS/MS Analysis and Data Quantification:

  • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Quantify the relative abundance of "light" and "heavy" phosphopeptides to identify those that are differentially phosphorylated in response to the kinase perturbation.[4]

Kinase Assay Linked with Phosphoproteomics (KALIP) Protocol

1. In Vivo Phosphoproteome Analysis:

  • Compare the phosphoproteomes of cells with and without the active kinase of interest (e.g., through overexpression or inhibition).

  • Identify phosphopeptides that are modulated by the kinase in vivo.[9][13]

2. In Vitro Kinase Assay with a Cellular Peptide Library:

  • Isolate proteins from the cell type of interest and digest them into peptides.

  • Dephosphorylate the peptide mixture to create a pool of potential substrates.

  • Perform an in vitro kinase assay using the purified kinase of interest and the dephosphorylated peptide library.[5]

  • Identify the peptides that are phosphorylated by the kinase in vitro using mass spectrometry.[9][13]

3. Cross-Referencing and Validation:

  • Compare the list of phosphopeptides identified in the in vivo and in vitro experiments.

  • Peptides identified in both datasets are considered high-confidence, direct substrates of the kinase.[9][13]

Visualizing the Workflows

Experimental Workflow for Kinase Substrate Validation Methods

Validation_Workflows cluster_PNBM PNBM Method cluster_SILAC SILAC Method cluster_KALIP KALIP Method PNBM_start AS-Kinase Expression & ATPγS Labeling PNBM_alkylate Lysis & PNBM Alkylation PNBM_start->PNBM_alkylate PNBM_enrich Enrichment with Anti-thiophosphate Ab PNBM_alkylate->PNBM_enrich PNBM_ms LC-MS/MS PNBM_enrich->PNBM_ms PNBM_result Direct Substrates PNBM_ms->PNBM_result SILAC_start SILAC Labeling (Light vs. Heavy) SILAC_perturb Kinase Perturbation SILAC_start->SILAC_perturb SILAC_mix Mix Lysates & Digest SILAC_perturb->SILAC_mix SILAC_enrich Phosphopeptide Enrichment SILAC_mix->SILAC_enrich SILAC_ms LC-MS/MS SILAC_enrich->SILAC_ms SILAC_result Quantified Phospho-changes SILAC_ms->SILAC_result KALIP_invivo In Vivo Phosphoproteomics KALIP_compare Cross-Reference Datasets KALIP_invivo->KALIP_compare KALIP_invitro In Vitro Kinase Assay with Peptide Library KALIP_invitro->KALIP_compare KALIP_result High-Confidence Direct Substrates KALIP_compare->KALIP_result

Caption: Comparative workflows of PNBM, SILAC, and KALIP methods.

Conclusion

The validation of novel kinase substrates is a multifaceted process, and the optimal approach depends on the specific goals of the investigation. The this compound method offers unparalleled specificity for identifying the direct substrates of a kinase, albeit with the requirement of protein engineering. Quantitative phosphoproteomics using SILAC provides a global, unbiased view of phosphorylation dynamics but does not inherently distinguish between direct and indirect effects. The KALIP method combines the strengths of in vitro and in vivo approaches to deliver high-confidence substrate identification. Finally, computational methods serve as valuable tools for generating initial hypotheses that can then be tested experimentally. By understanding the principles, advantages, and limitations of each method, researchers can design a robust and efficient strategy for validating novel kinase substrates, ultimately advancing our understanding of cellular signaling in health and disease.

References

A Comparative Guide to Thiophosphate Alkylation: p-Nitrobenzyl Mesylate vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, molecular biology, and drug development, the specific chemical modification of thiophosphates is a critical technique for studying protein phosphorylation and kinase activity. This guide provides a detailed comparison of two common alkylating agents used for this purpose: p-nitrobenzyl mesylate (PNBM) and iodoacetamide (B48618). We will objectively evaluate their performance based on available experimental data, outline their respective protocols, and discuss their advantages and limitations to help you select the optimal reagent for your research needs.

At a Glance: Key Differences

FeatureThis compound (PNBM)Iodoacetamide
Primary Application Creation of a specific thiophosphate ester epitope for antibody-based detection and immunoprecipitation.[1][2]General alkylation of sulfhydryl groups, including thiols on cysteine residues and thiophosphates.[3][4]
Reaction Speed Complete alkylation of a model thiophosphopeptide observed within 1 hour.[5]Complete alkylation of thiophosphorylated tyrosine observed within 15 minutes.[3]
Selectivity Reacts with both thiophosphates and cysteine thiols.[5] However, antibodies have been developed that specifically recognize the PNBM-thiophosphate ester adduct over the cysteine thioether.[1][2]Reacts with thiophosphates and a broader range of nucleophiles, including cysteine thiols, lysine, histidine, methionine, and N-terminal amino groups, particularly at alkaline pH.[6]
Common Reaction Conditions 2.5 mM PNBM for 1-2 hours at room temperature.[7]10-25 mM iodoacetamide for 30-60 minutes at room temperature.[6][8]

Performance and Specificity

This compound (PNBM) is primarily utilized in a chemical genetics approach to label the substrates of specific kinases. The process involves the use of an ATP analog, ATPγS, by a kinase to thiophosphorylate its substrates. Subsequent alkylation of the thiophosphate by PNBM creates a unique neo-epitope—a thiophosphate ester—that can be specifically recognized by antibodies. This allows for the sensitive and specific detection or immunoprecipitation of the kinase's direct substrates from complex biological samples.[1]

Experimental data indicates that the alkylation of a model thiophosphopeptide with 2.5 mM PNBM is complete within one hour, yielding a single, monoalkylated product.[5] While PNBM does react with cysteine thiols, the development of monoclonal antibodies that can distinguish between the thiophosphate ester and the alkylated cysteine thioether has largely overcome this lack of absolute chemical selectivity.[1][2]

Iodoacetamide is a more general and widely used alkylating agent for sulfhydryl groups. In the context of proteomics, its primary role is the alkylation of cysteine residues to prevent the reformation of disulfide bonds after reduction, a crucial step in sample preparation for mass spectrometry.[4]

Iodoacetamide has been shown to be highly effective in alkylating thiophosphates. One study demonstrated the complete conversion of thiophosphorylated tyrosine to its alkylated form within just 15 minutes of reaction with iodoacetamide.[3] However, the reactivity of iodoacetamide is not limited to thiophosphates and cysteine thiols. It is well-documented that iodoacetamide can also modify other amino acid residues, including lysine, histidine, and methionine, as well as the N-terminal amino group of peptides.[6] This broader reactivity is more pronounced at alkaline pH. For selective alkylation of cysteine residues, a pH of 8.0-8.5 is often recommended.[6]

Experimental Protocols

Alkylation of Thiophosphorylated Proteins with this compound for Immunodetection

This protocol is adapted from methodologies used for the detection of kinase substrates.[7]

  • Kinase Reaction: Perform the in vitro kinase assay using ATPγS as the phosphate (B84403) donor to introduce thiophosphates onto the substrate proteins.

  • Alkylation:

    • Prepare a 50 mM stock solution of this compound (PNBM) in DMSO.

    • To the kinase reaction mixture, add the PNBM stock solution to a final concentration of 2.5 mM.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Sample Preparation:

    • The reaction can be stopped by adding SDS-PAGE loading buffer.

    • The sample is now ready for downstream applications such as Western blotting using an anti-thiophosphate ester antibody or for immunoprecipitation.[7]

Alkylation of Thiophosphates with Iodoacetamide for Mass Spectrometry Analysis

This protocol is a general procedure for the alkylation of sulfhydryl groups, including thiophosphates, in preparation for mass spectrometry.[8][9]

  • Reduction (if necessary): If the protein sample contains disulfide bonds that need to be reduced to access cysteine thiols, treat the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A typical condition is 5-10 mM DTT for 30 minutes at 56°C.

  • Alkylation:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in a suitable buffer like ammonium (B1175870) bicarbonate). Iodoacetamide solutions are light-sensitive and should be prepared fresh.

    • Add the iodoacetamide stock solution to the protein sample to a final concentration of 10-25 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Quench any unreacted iodoacetamide by adding DTT to a final concentration that is in excess of the iodoacetamide concentration.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: The alkylated protein sample can then be processed for mass spectrometry, which typically involves buffer exchange, protein digestion, and peptide cleanup.

Visualizing the Workflow

experimental_workflow cluster_PNBM This compound Workflow cluster_IAA Iodoacetamide Workflow PNBM_start Thiophosphorylated Protein PNBM_alkylation Alkylation with PNBM (2.5 mM, 1-2h, RT) PNBM_start->PNBM_alkylation PNBM_product PNBM-Thiophosphate Ester (Specific Epitope) PNBM_alkylation->PNBM_product PNBM_detection Immunodetection / IP (Anti-thiophosphate ester Ab) PNBM_product->PNBM_detection IAA_start Thiophosphorylated Protein IAA_alkylation Alkylation with Iodoacetamide (10-25 mM, 30-60 min, RT, dark) IAA_start->IAA_alkylation IAA_product Carbamidomethylated Thiophosphate IAA_alkylation->IAA_product IAA_analysis Mass Spectrometry Analysis IAA_product->IAA_analysis

Caption: Comparative workflows for thiophosphate alkylation.

Signaling Pathway Context

The alkylation of thiophosphates is a key step in a powerful chemical genetic strategy to identify the direct substrates of a particular protein kinase. This allows for the elucidation of specific signaling pathways.

signaling_pathway_identification AS_Kinase Analog-Sensitive Kinase ThioP_Substrate Thiophosphorylated Substrate AS_Kinase->ThioP_Substrate Kinase Activity ATPgS ATPγS (ATP analog) ATPgS->ThioP_Substrate Substrate Protein Substrate Substrate->ThioP_Substrate PNBM PNBM Alkylation ThioP_Substrate->PNBM Tagged_Substrate Epitope-Tagged Substrate PNBM->Tagged_Substrate Antibody Specific Antibody (Immunoprecipitation) Tagged_Substrate->Antibody MS Mass Spectrometry Antibody->MS Pathway Signaling Pathway Elucidation MS->Pathway

Caption: Kinase substrate identification workflow.

Conclusion

The choice between this compound and iodoacetamide for thiophosphate alkylation depends heavily on the intended downstream application.

  • For applications requiring the specific detection or isolation of thiophosphorylated proteins from a complex mixture, this compound, in conjunction with a specific anti-thiophosphate ester antibody, is the superior choice. This method provides an additional layer of specificity that is crucial for identifying direct kinase substrates.

  • For broader applications where the goal is to alkylate all sulfhydryl groups, including thiophosphates, for subsequent analysis by methods like mass spectrometry, iodoacetamide is a rapid and effective reagent. However, researchers must be mindful of its potential for off-target reactions with other amino acid residues and optimize reaction conditions accordingly to enhance specificity.

By understanding the distinct reactivity profiles and experimental considerations of each reagent, researchers can confidently select the most appropriate tool to advance their studies of protein phosphorylation and cellular signaling.

References

A Comparative Guide to Cysteine Protecting Groups: p-Nitrobenzyl (pNB) vs. Acetamidomethyl (Acm) and Trityl (Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly impacts the overall success of the synthesis, influencing yield, purity, and the propensity for side reactions. This guide provides an objective comparison of three widely used cysteine protecting groups: the emerging p-nitrobenzyl (pNB) group and the more established acetamidomethyl (Acm) and trityl (Trt) groups. The information presented is supported by experimental data to facilitate an informed selection process for your specific research and development needs.

Introduction to Cysteine Protection

The nucleophilic thiol group of cysteine is highly reactive and prone to oxidation, alkylation, and other unwanted side reactions during solid-phase peptide synthesis (SPPS).[1] Effective protection of this functional group is therefore mandatory to ensure the desired peptide is obtained. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide.[2] This guide focuses on a detailed comparison of the pNB, Acm, and Trt protecting groups, evaluating their performance based on stability, deprotection conditions, orthogonality, and impact on common side reactions such as racemization.

Performance Comparison

The efficacy of a cysteine protecting group can be evaluated based on several key performance metrics. The following tables summarize the characteristics of pNB, Acm, and Trt, drawing from available experimental data.

Table 1: General Characteristics and Stability
Featurep-Nitrobenzyl (pNB)Acetamidomethyl (Acm)Trityl (Trt)
Chemical Structure Benzyl group with a nitro substituent at the para positionAcetamidomethyl groupTriphenylmethyl group
Stability to TFA Highly stable; remains intact even at elevated temperatures (e.g., 60°C for 1h) and during HF treatment.[3][4]Generally stable to standard TFA cleavage but can show significant losses at elevated temperatures (>25°C).[3][4]Labile to standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O).[2]
Stability to Piperidine (B6355638) Stable under standard Fmoc deprotection conditions.Stable under standard Fmoc deprotection conditions.Stable under standard Fmoc deprotection conditions.
Orthogonality Offers a unique reductive deprotection strategy, making it orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (Fmoc) groups.[3][5]Orthogonal to acid-labile groups; can be removed in the presence of Trt.[6]Not orthogonal to other standard acid-labile protecting groups used in Fmoc-SPPS.[2]
Table 2: Deprotection Methods and Common Side Reactions
Featurep-Nitrobenzyl (pNB)Acetamidomethyl (Acm)Trityl (Trt)
Primary Deprotection Method Reductive cleavage (e.g., Zn/acetic acid in solution, or SnCl₂ on solid support) followed by oxidative cleavage with iodine for disulfide formation.[3][4]Oxidative cleavage with iodine, or treatment with heavy metal salts (e.g., Hg(OAc)₂, Ag(I)).[2]Acidolysis with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[2]
Racemization Data on racemization propensity compared to Acm and Trt is not extensively available, but benzyl-type protecting groups can be associated with lower racemization than Trt.Less prone to racemization compared to Trt.[7]Prone to racemization, especially with base-mediated coupling reagents.[7][8][9] For example, 3.3% racemization was observed with DIPCDI/Oxyma Pure coupling.[8]
β-elimination Less data available, but generally a concern for C-terminal cysteines.More prone to β-elimination, leading to dehydroalanine (B155165) and piperidinyl-alanine formation, compared to Trt.[6][10]Less prone to β-elimination than Acm due to steric hindrance.[6][10]
Other Side Reactions No major side reactions reported during cleavage.[3][4]Potential for side reactions with iodine (e.g., iodination of Tyr) and toxicity of heavy metal reagents.[11]The liberated trityl cation can cause S-alkylation of the deprotected cysteine or other nucleophilic residues if not properly scavenged.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for their use and removal.

Protocol 1: Fmoc-SPPS using Protected Cysteine Analogues

This protocol outlines a general cycle for the incorporation of a protected cysteine residue during Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-Cys(PG)-OH (Protecting Group = pNB, Acm, or Trt) (3-4 equivalents) with a suitable coupling agent (e.g., HCTU, HOBt/DIC) and a base (e.g., DIPEA or collidine) in DMF for 1 minute.[2]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[12]

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.[2]

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The peptide is obtained with a free thiol group.[2]

Protocol 3: Deprotection of Cys(Acm)-Containing Peptides and Disulfide Bond Formation

This protocol is performed in solution after the peptide has been cleaved from the resin with the Acm group intact.

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid at a concentration of 10⁻³ to 10⁻⁴ M.[6]

  • Iodine Oxidation: Add a solution of iodine (25 to 50-fold excess) in a compatible solvent (e.g., 40% acetic acid or methanol) dropwise until a persistent yellow color remains.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by HPLC.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.

  • Purification: Purify the cyclized peptide by RP-HPLC.

Protocol 4: On-Resin Deprotection of Cys(pNB)-Containing Peptides
  • Resin Preparation: After synthesis, swell the pNB-protected peptidyl-resin in DMF.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (e.g., 10 equivalents) in DMF. Add this solution to the resin and agitate for a specified time (e.g., 1-2 hours) to reduce the nitro group to an amine.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Oxidative Cleavage (for disulfide formation): Treat the resin with a solution of iodine in a suitable solvent (e.g., DMF/H₂O) to cleave the p-aminobenzyl group and concurrently form the disulfide bond.[3]

  • Final Cleavage: Cleave the peptide from the resin using a standard TFA cocktail.

Visualization of Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the chemical structures and key experimental workflows.

cluster_pNB Cys(pNB) cluster_Acm Cys(Acm) cluster_Trt Cys(Trt) Cys_pNB Cys_pNB Cys_Acm Cys_Acm Cys_Trt Cys_Trt

Caption: Chemical structures of Cysteine protected with p-Nitrobenzyl (pNB), Acetamidomethyl (Acm), and Trityl (Trt).

cluster_SPPS Fmoc-SPPS Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-Cys(PG)-OH) Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection for last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

cluster_Deprotection Orthogonal Deprotection Strategy Peptide_Resin Peptide on Resin (Cys(pNB), Cys(Trt)) TFA_Cleavage TFA Cleavage (TFA/TIS/H₂O) Peptide_Resin->TFA_Cleavage Removes Trt pNB_Peptide pNB-Protected Peptide (in solution) TFA_Cleavage->pNB_Peptide Reductive_Cleavage Reductive Cleavage (Zn/AcOH or SnCl₂) pNB_Peptide->Reductive_Cleavage Removes pNB Free_Thiol_Peptide Fully Deprotected Peptide Reductive_Cleavage->Free_Thiol_Peptide

Caption: Orthogonal deprotection strategy using pNB and Trt protecting groups.

Conclusion

The choice between pNB, Acm, and Trt for cysteine protection is highly dependent on the specific requirements of the peptide synthesis.

  • Trt is a cost-effective and convenient choice for the routine synthesis of peptides where the final product requires a free thiol or a single disulfide bond formed post-cleavage. However, its lability to acid and propensity to cause racemization are significant drawbacks that must be carefully managed.[2]

  • Acm provides excellent orthogonality to acid-labile protecting groups, making it invaluable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[6] Its stability to TFA allows for the purification of the protected peptide before disulfide bond formation. The primary disadvantages are its increased susceptibility to β-elimination compared to Trt and the use of often toxic reagents for its removal.[6][10]

  • pNB emerges as a highly stable protecting group, offering a unique orthogonal deprotection strategy based on reductive cleavage.[3][4] This makes it an excellent candidate for the synthesis of very complex peptides where multiple levels of orthogonal protection are required. Its high stability to strong acids, even at elevated temperatures, surpasses that of Acm.[3][4] While more extensive comparative data on racemization is needed, the pNB group represents a powerful tool for advanced peptide chemistry.

For researchers and drug development professionals, a thorough evaluation of the synthetic strategy, including the desired disulfide bond pattern, the length and sequence of the peptide, and the potential for side reactions, will guide the optimal selection of a cysteine protecting group. The pNB group, with its robust stability and unique deprotection chemistry, is a valuable addition to the repertoire of tools available for tackling the challenges of modern peptide synthesis.

References

Orthogonality of the p-Nitrobenzyl Protecting Group in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final product. The principle of orthogonality—the ability to deprotect one functional group without affecting others—is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the p-nitrobenzyl (PNB) protecting group for carboxylic acids with other commonly used protecting groups, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.

Comparison of Carboxyl Protecting Groups

The choice of a carboxyl protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to the conditions used for the removal of the Nα-amino protecting group and its lability under specific, non-interfering conditions. The following table summarizes the key characteristics of the p-nitrobenzyl group and its common alternatives.

Protecting GroupAbbreviationStructureCleavage ConditionsStability
p-Nitrobenzyl PNB or pNBReductive cleavage (e.g., SnCl₂/DMF/HOAc/phenol)[1]; Catalytic hydrogenation (e.g., H₂/Pd-C)[2]; Photolysis (UV light)[3][4]Stable to acidic (TFA) and basic (piperidine) conditions used in Boc and Fmoc strategies, respectively[2][5].
Benzyl BzlStrong acids (e.g., HF, TFMSA); Catalytic hydrogenolysis (H₂/Pd-C)[6][7]Stable to moderate acids (TFA) and bases (piperidine).
tert-Butyl tBuStrong acids (e.g., TFA)[8]Stable to basic conditions (piperidine) and catalytic hydrogenolysis.
Allyl AllPd(0) catalysis (e.g., Pd(PPh₃)₄/phenylsilane)Stable to acidic (TFA) and basic (piperidine) conditions.
Methyl/Ethyl Me/EtSaponification (e.g., NaOH)Stable to acidic conditions and catalytic hydrogenolysis.

Experimental Protocols

Detailed methodologies for the protection of carboxylic acids and the subsequent deprotection are crucial for reproducible research.

Protocol 1: Protection of a Carboxylic Acid with p-Nitrobenzyl Bromide

This protocol describes the esterification of an N-protected amino acid with p-nitrobenzyl bromide.

Materials:

  • N-protected amino acid (1.0 equiv)

  • p-Nitrobenzyl bromide (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the N-protected amino acid in DMF.

  • Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add p-nitrobenzyl bromide and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the p-nitrobenzyl ester.

Protocol 2: Cleavage of the p-Nitrobenzyl Group using Stannous Chloride

This protocol outlines the reductive cleavage of the PNB ester from a protected peptide on a solid support.[1]

Materials:

  • Peptidyl-resin with PNB-protected carboxyl group

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Dimethylformamide (DMF)

  • Acetic acid (HOAc)

  • Phenol

  • Benzene (B151609) sulfinic acid solution in DMF (for removal of yellow by-products)

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Prepare the cleavage cocktail: a solution of SnCl₂, phenol, and HOAc in DMF.

  • Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.

  • Monitor the cleavage progress by HPLC analysis of a small, cleaved sample.

  • Once the cleavage is complete, filter the resin and wash it thoroughly with DMF.

  • To remove the yellow by-products, treat the resin with a solution of benzene sulfinic acid in DMF.[1]

  • Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry it under vacuum.

Protocol 3: Fmoc Group Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain.[9]

Materials:

Procedure:

  • Swell the Fmoc-protected peptidyl-resin in DMF.

  • Treat the resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.

  • Filter the resin and repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Boc Group Deprotection

This protocol details the acidic cleavage of the Boc protecting group.[10][11]

Materials:

Procedure:

  • Suspend the Boc-protected peptide or peptidyl-resin in DCM.

  • Prepare the cleavage cocktail by mixing TFA with appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the peptide suspension and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC.

  • For resin-bound peptides, filter the resin and wash with DCM. For peptides in solution, remove the solvent and TFA under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

Protocol 5: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group via catalytic hydrogenation.[12][13]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in MeOH or EtOH.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Orthogonality in Peptide Synthesis

The concept of orthogonality is critical for the synthesis of complex peptides, allowing for the selective removal of protecting groups at different stages of the synthesis without affecting others. The p-nitrobenzyl group offers an additional layer of orthogonality to the commonly used Fmoc/tBu and Boc/Bzl strategies.

Orthogonality cluster_Peptide Protected Peptide cluster_Fmoc Nα-Deprotection cluster_SideChain Side Chain Deprotection Peptide Fmoc-AA(SideChain-PG)-Resin Fmoc_Cleavage Piperidine/DMF Peptide->Fmoc_Cleavage Fmoc Removal Deprotected_N H₂N-AA(SideChain-PG)-Resin Fmoc_Cleavage->Deprotected_N Deprotected_N->Peptide Chain Elongation Boc_Cleavage TFA Deprotected_N->Boc_Cleavage tBu/Boc Removal Cbz_Cleavage H₂/Pd-C Deprotected_N->Cbz_Cleavage Bzl/Cbz Removal PNB_Cleavage SnCl₂ or hv Deprotected_N->PNB_Cleavage PNB Removal Final_Peptide Deprotected Peptide Boc_Cleavage->Final_Peptide Cbz_Cleavage->Final_Peptide PNB_Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategies in peptide synthesis.

The diagram above illustrates the orthogonal nature of different protecting groups. The Nα-Fmoc group is removed by a base (piperidine), while side-chain protecting groups like tBu/Boc, Bzl/Cbz, and PNB are stable to this condition and are removed by distinct methods: acid (TFA), hydrogenolysis, or reduction/photolysis, respectively. This orthogonality allows for the selective deprotection and modification of the peptide chain, which is essential for the synthesis of complex peptides, including cyclic and branched structures. The p-nitrobenzyl group, with its unique reductive and photolytic cleavage methods, provides a valuable tool for expanding the repertoire of orthogonal strategies in peptide chemistry.

References

Unveiling Kinase Activity: A Comparative Guide to Anti-Thiophosphate Ester Antibody Specificity Post-PNBM Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular signaling, the precise identification of direct kinase substrates is a critical yet challenging endeavor. A powerful technique in this field involves the use of ATPγS, a non-hydrolyzable ATP analog, to thiophosphorylate kinase substrates. Subsequent alkylation with p-nitrobenzyl mesylate (PNBM) creates a unique thiophosphate ester epitope that can be specifically targeted by antibodies. This guide provides an objective comparison of the performance of the widely-used anti-thiophosphate ester antibody (clone 51-8), focusing on its cross-reactivity and specificity following PNBM treatment, supported by experimental data and detailed protocols.

The central principle of this methodology lies in the enzymatic transfer of a thiophosphate group from ATPγS to a substrate by a kinase of interest. This modified substrate is then chemically and irreversibly "capped" by PNBM, creating a stable epitope that is not naturally present in cells. This bio-orthogonal approach allows for the specific detection of direct kinase substrates.[1][2] The rabbit monoclonal antibody clone 51-8 has been specifically developed to recognize this newly formed thiophosphate ester.[1]

Performance Comparison: Specificity Before and After PNBM Treatment

The defining characteristic of the anti-thiophosphate ester antibody (clone 51-8) is its absolute dependence on PNBM treatment for the recognition of thiophosphorylated substrates. Experimental data from Western blot analyses consistently demonstrate that the antibody exhibits high specificity for the PNBM-alkylated thiophosphate ester, with no detectable cross-reactivity to non-alkylated thiophosphorylated proteins or other cellular components.

ConditionPNBM TreatmentAnti-Thiophosphate Ester Antibody SignalInterpretation
Kinase + Substrate + ATPγSYes Strong Positive Signal The antibody specifically recognizes the PNBM-alkylated thiophosphate ester on the substrate.
Kinase + Substrate + ATPγSNo No Signal The antibody does not recognize the non-alkylated thiophosphate group, demonstrating a lack of cross-reactivity.
Kinase + Substrate + ATPYes No Signal The antibody does not cross-react with standard phosphorylated substrates, even after PNBM treatment.
Substrate Only + PNBMYes No Signal The antibody does not bind to substrates that have not been thiophosphorylated, confirming specificity for the modification.
Kinase Only + ATPγS + PNBMYes Signal on Kinase (if autophosphorylating) The antibody can detect autothiophosphorylation of the kinase itself after PNBM treatment.[3]

This table summarizes qualitative data from multiple Western blot experiments. The results consistently show a signal is only detected when the thiophosphorylated substrate is treated with PNBM.[3][4][5]

Experimental Protocols

To ensure reproducible and reliable results, adherence to optimized experimental protocols is essential. Below are detailed methodologies for the key steps in the process.

In Vitro Kinase Assay with ATPγS

This protocol outlines the enzymatic thiophosphorylation of a substrate by a kinase of interest.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT):

    • Purified kinase (e.g., 10-50 ng)

    • Substrate protein (e.g., 1 µg)

    • ATPγS (final concentration of 100 µM)

  • Initiation and Incubation: Initiate the reaction by adding ATPγS. Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase activity.

  • Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM.

This compound (PNBM) Alkylation

This step creates the specific epitope recognized by the anti-thiophosphate ester antibody.

  • PNBM Preparation: Prepare a 50 mM stock solution of this compound (PNBM) in 100% DMSO.

  • Alkylation Reaction: Add the 50 mM PNBM stock solution to the completed kinase reaction to a final concentration of 2.5 mM.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[4]

  • Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the alkylated reaction mixture and heat at 95-100°C for 5 minutes. The samples are now ready for gel electrophoresis.

Western Blotting

This protocol details the immunodetection of the PNBM-alkylated thiophosphorylated substrates.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (clone 51-8) diluted 1:5000 in 5% milk in TBST overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk in TBST for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and its application, the following diagrams illustrate the key steps and a relevant signaling pathway where this technique is frequently employed.

experimental_workflow cluster_kinase_assay In Vitro Kinase Assay cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase Thio_Substrate Thiophosphorylated Substrate Kinase->Thio_Substrate Substrate Substrate Substrate->Thio_Substrate ATPgS ATPγS ATPgS->Thio_Substrate Alkylated_Substrate Alkylated Thiophosphate Ester Substrate Thio_Substrate->Alkylated_Substrate PNBM Treatment PNBM PNBM PNBM->Alkylated_Substrate Detection Western Blot Detection Alkylated_Substrate->Detection Immunoblotting Antibody Anti-Thiophosphate Ester Antibody Antibody->Detection

Caption: Experimental workflow for the detection of direct kinase substrates.

mapk_pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_detection Detection of Direct Substrate GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ATPγS + MEK Kinase Assay ERK ERK MEK->ERK Thiophosphorylates ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PNBM_treatment PNBM Treatment ERK->PNBM_treatment CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Antibody_detection Anti-Thiophosphate Ester Antibody Detection PNBM_treatment->Antibody_detection

References

A Comparative Guide to p-Nitrobenzyl Mesylate and p-Nitrobenzyl Bromide for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alkylating agent is a critical decision in the synthesis of chemical probes, pharmaceutical intermediates, and other functionalized molecules. Among the various choices, p-nitrobenzyl (PNB) derivatives are frequently employed to introduce a readily detectable chromophoric or cleavable protecting group. This guide provides an objective comparison of two common p-nitrobenzylating agents: p-nitrobenzyl mesylate (PNBM) and p-nitrobenzyl bromide (PNB-Br), focusing on their reactivity, stability, and applications, supported by available experimental data.

Executive Summary

Both this compound and p-nitrobenzyl bromide are effective electrophiles for introducing the p-nitrobenzyl group onto nucleophiles such as alcohols, phenols, thiols, and phosphates. The primary distinction between these two reagents lies in the nature of their leaving groups: the mesylate anion (CH₃SO₃⁻) and the bromide anion (Br⁻). Theoretical principles and available experimental data suggest that the mesylate is a superior leaving group to the bromide. This difference in leaving group ability generally translates to higher reactivity for this compound in nucleophilic substitution reactions.

A study on the solvolysis of the analogous o-nitrobenzyl p-toluenesulfonate (a tosylate, which has similar leaving group ability to a mesylate) and o-nitrobenzyl bromide found that the tosylate reacts significantly faster than the bromide. The ratio of the rate constants (kOTs/kBr) was determined to be in the range of 10 to 30 in various solvents, indicating a substantial increase in reactivity for the sulfonate ester.[1] This suggests that this compound would exhibit similarly enhanced reactivity compared to p-nitrobenzyl bromide in alkylation reactions.

Physicochemical and Reactivity Comparison

PropertyThis compound (PNBM)p-Nitrobenzyl Bromide (PNB-Br)
Molecular Formula C₈H₉NO₅SC₇H₆BrNO₂
Molecular Weight 231.23 g/mol 216.03 g/mol
Appearance White to beige powderPale yellow crystalline solid
Melting Point 96-99 °C97.5-99 °C[2]
Leaving Group Mesylate (CH₃SO₃⁻)Bromide (Br⁻)
Relative Reactivity Higher, due to the excellent leaving group ability of mesylate, which is the conjugate base of a strong acid (methanesulfonic acid) and is resonance-stabilized.[3]Lower, although bromide is still considered a good leaving group, being the conjugate base of a strong acid (hydrobromic acid).[4][3]
Stability Stable for ≥ 4 years when stored at -20°C.Stable under normal conditions, but should be handled with caution as it is a lachrymator.[2]
Primary Applications Alkylation of thiophosphates for kinase substrate identification.[5]General alkylating agent for acids and phenols to form esters and ethers.[2]

Reactivity and Mechanism

The alkylation reactions with both this compound and p-nitrobenzyl bromide typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the rate of the reaction is dependent on the concentration of both the nucleophile and the electrophile (the p-nitrobenzyl derivative).

The key to the difference in reactivity lies in the stability of the leaving group. The mesylate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms of the sulfonate group. This makes it a very weak base and an excellent leaving group. While the bromide ion is also a weak base and a good leaving group, it lacks this resonance stabilization. Consequently, the transition state leading to the departure of the mesylate group is lower in energy, resulting in a faster reaction rate compared to the bromide under similar conditions.

Caption: Generalized SN2 mechanism for alkylation.

Experimental Protocols

Alkylation of Thiophosphorylated Peptides with this compound

This protocol is adapted from methods used for the identification of kinase substrates.

Materials:

  • Thiophosphorylated peptide/protein sample

  • This compound (PNBM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare a 50 mM stock solution of PNBM in DMSO.

  • To your thiophosphorylated sample in reaction buffer, add the PNBM stock solution to a final concentration of 2.5 mM. The final DMSO concentration should be around 5%.

  • Vortex the sample briefly.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • The alkylated sample is now ready for downstream applications such as immunoprecipitation or mass spectrometry analysis.

PNBM_Workflow start Thiophosphorylated Peptide/Protein add_pnbm Add PNBM to sample (final conc. 2.5 mM) start->add_pnbm prep_pnbm Prepare 50 mM PNBM in DMSO prep_pnbm->add_pnbm incubate Incubate 1-2 hours at room temperature add_pnbm->incubate product Alkylated Product incubate->product

Caption: Workflow for thiophosphate alkylation with PNBM.

O-Alkylation of a Phenol (B47542) with p-Nitrobenzyl Bromide

This is a general procedure for the synthesis of p-nitrobenzyl ethers.

Materials:

  • Phenol derivative

  • p-Nitrobenzyl bromide (PNB-Br)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF)

  • Stirring apparatus and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone.

  • Add p-nitrobenzyl bromide (1.1 eq.) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

PNBBr_Workflow start Phenol + K₂CO₃ in Acetone add_pnbbr Add p-Nitrobenzyl Bromide start->add_pnbbr reflux Heat to Reflux add_pnbbr->reflux workup Cool, Filter, and Evaporate Solvent reflux->workup purify Purify by Recrystallization or Chromatography workup->purify product p-Nitrobenzyl Ether purify->product

Caption: Workflow for phenolic O-alkylation with PNB-Br.

Conclusion

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Strategies for Identifying PNBM-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of labeled peptides are paramount for elucidating biological mechanisms and advancing therapeutic discovery. N-(p-maleimidobenzyl)-N'-(succinimidyloxycarbonyl)polyethylene glycol (PNBM) is a heterobifunctional crosslinker that enables the labeling of cysteine residues in peptides and proteins via its maleimide (B117702) group. The polyethylene (B3416737) glycol (PEG) linker in PNBM presents unique challenges and opportunities for mass spectrometry (MS) analysis. This guide provides a comparative overview of various MS strategies for the successful identification and quantification of PNBM-labeled peptides, complete with experimental protocols and data presentation to aid in methodological selection.

Understanding the PNBM Label

PNBM's structure, featuring a cysteine-reactive maleimide, a primary amine-reactive NHS ester (though for peptide labeling, the maleimide is of primary interest), and a PEG linker, influences its behavior in a mass spectrometer. The PEG component, while improving solubility, is polydisperse, meaning it consists of a mixture of molecules with different numbers of ethylene (B1197577) glycol units. This can complicate MS spectra by producing a distribution of masses for a single labeled peptide, rather than a single sharp peak.

Qualitative Identification of PNBM-Labeled Peptides: Fragmentation Strategies

The core of peptide identification by tandem mass spectrometry (MS/MS) lies in the fragmentation of the peptide backbone to produce a series of ions that reveal the amino acid sequence. The choice of fragmentation technique is critical when dealing with modified peptides, as the modification itself can be labile.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are the most common fragmentation methods. They involve accelerating peptide ions and colliding them with an inert gas. This process typically cleaves the peptide backbone, producing b- and y-type fragment ions.

  • Advantages: Widely available on most mass spectrometers and effective for generating sequence-informative fragment ions for unmodified peptides.

  • Disadvantages for PNBM-labeled peptides: The energy from collisions can easily break the weaker bonds within the PNBM linker, particularly the PEG chain. This can lead to a dominant loss of the label, resulting in a spectrum with poor peptide backbone fragmentation and thus, low confidence in peptide identification. The spectrum may be dominated by ions corresponding to the unlabeled peptide or fragments of the PEG linker.

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD)

ETD and ECD are non-ergodic fragmentation methods that involve the transfer of electrons to protonated peptide ions. This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions, while leaving labile modifications intact.

  • Advantages for PNBM-labeled peptides: These "gentler" fragmentation techniques are more likely to preserve the PNBM label on the peptide. This results in fragment ions that retain the mass of the PNBM modification, allowing for more confident identification of the labeled peptide and localization of the modification site.

  • Disadvantages: ETD and ECD are generally more effective for peptides with higher charge states (≥2+). The efficiency of these methods can also be lower than CID/HCD, potentially requiring longer acquisition times.

Comparison of Fragmentation Strategies
StrategyPrincipleAdvantages for PNBM-Labeled PeptidesDisadvantages for PNBM-Labeled Peptides
CID/HCD Collisional activationWidely available, good fragmentation of peptide backbone for unmodified peptides.High probability of neutral loss of the PNBM label, leading to poor sequence coverage and difficult identification.
ETD/ECD Electron-based activationPreserves the labile PNBM modification on the peptide backbone. Enables confident localization of the labeling site.More effective for higher charge state precursors. May have lower fragmentation efficiency than CID/HCD.

Quantitative Analysis of PNBM-Labeled Peptides

Beyond identification, quantifying the abundance of PNBM-labeled peptides is often the primary goal. Several MS-based quantitative strategies can be employed.

1. Label-Free Quantification (LFQ)

LFQ compares the signal intensity or spectral counts of a given peptide across different samples.

  • Advantages: Simple experimental design as no additional labeling is required.

  • Disadvantages for PNBM-labeled peptides: The polydispersity of the PNBM's PEG linker can make accurate peak area integration challenging. Run-to-run variation in chromatography and instrument performance can also affect quantitative accuracy.[1]

2. Stable Isotope Labeling

This strategy involves synthesizing a "heavy" version of the PNBM reagent containing stable isotopes (e.g., ¹³C, ¹⁵N). The heavy-labeled PNBM is used to label one sample, while the "light" (natural isotope abundance) PNBM labels another. The samples are then mixed and analyzed together. The relative abundance of the peptide is determined by the ratio of the MS1 signal intensities of the heavy and light labeled peptide pairs.

  • Advantages: High quantitative accuracy as the heavy and light peptide pairs co-elute and are analyzed in the same MS run, minimizing experimental variation.[1]

  • Disadvantages: Requires the synthesis of a custom isotopic PNBM reagent, which can be expensive. The complexity of the MS1 spectrum is increased due to the presence of isotopic pairs for each labeled peptide.

3. Isobaric Labeling

Isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for the simultaneous quantification of peptides from multiple samples. Peptides from each sample are labeled with a different isobaric tag. The tags have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan. Upon fragmentation in the MS/MS, reporter ions with different masses are generated, and the relative intensities of these reporter ions are used for quantification.

  • Advantages: Enables multiplexing of several samples in a single experiment, increasing throughput. Quantification is based on MS2 reporter ions, which can reduce the impact of co-eluting species in the MS1 scan.[1]

  • Disadvantages: Not directly applicable with a standard PNBM reagent. It would require the synthesis of a custom PNBM reagent that incorporates an isobaric tagging moiety.

Comparison of Quantitative Strategies
StrategyPrincipleAdvantages for PNBM-Labeled PeptidesDisadvantages for PNBM-Labeled Peptides
Label-Free Quantification Signal intensity or spectral countingNo additional labeling required.Polydispersity of PEG complicates quantification. Susceptible to experimental variation.[1]
Stable Isotope Labeling Incorporation of heavy isotopes in PNBMHigh quantitative accuracy.Requires synthesis of custom isotopic PNBM. Increased MS1 spectral complexity.
Isobaric Labeling MS/MS reporter ionsHigh throughput through multiplexing.Requires synthesis of a custom PNBM reagent with an isobaric tag.

Experimental Protocols

Protocol 1: PNBM Labeling of Peptides

This protocol provides a general procedure for labeling cysteine-containing peptides with PNBM.

Materials:

  • Peptide sample containing cysteine residues

  • PNBM reagent

  • Reduction buffer: 100 mM ammonium (B1175870) bicarbonate, 5 mM TCEP (Tris(2-carboxyethyl)phosphine), pH 8.0

  • Labeling buffer: 100 mM ammonium bicarbonate, pH 7.0

  • Quenching solution: 10 mM N-acetylcysteine or L-cysteine

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Peptide Reduction: Dissolve the peptide sample in reduction buffer to a final concentration of 1 mg/mL. Incubate at 37°C for 1 hour to ensure all cysteine residues are in a reduced state.

  • Buffer Exchange (Optional but Recommended): If the reduction buffer contains components that interfere with labeling, perform a buffer exchange into the labeling buffer using a desalting column.

  • Labeling Reaction: Prepare a fresh stock solution of PNBM in a compatible organic solvent (e.g., DMSO or acetonitrile). Add a 10-fold molar excess of PNBM to the reduced peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark.

  • Quenching: Add quenching solution to the reaction mixture to a final concentration of 10 mM to react with any excess PNBM. Incubate for 15 minutes at room temperature.

  • Desalting: Desalt the labeled peptide sample using a C18 SPE cartridge to remove excess reagents and salts.

  • Sample Preparation for MS: Dry the desalted, labeled peptides in a vacuum centrifuge and store at -20°C until MS analysis.

Protocol 2: LC-MS/MS Analysis of PNBM-Labeled Peptides

This protocol outlines a general workflow for the analysis of PNBM-labeled peptides by LC-MS/MS.

Materials:

  • PNBM-labeled peptide sample

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • LC column suitable for peptide separations (e.g., C18)

  • A mass spectrometer equipped with CID/HCD and ETD/ECD fragmentation capabilities.

Procedure:

  • Sample Reconstitution: Reconstitute the dried PNBM-labeled peptides in Solvent A to a suitable concentration for injection (e.g., 0.1-1 µg/µL).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto the LC column.

    • Separate the peptides using a gradient of Solvent B. A typical gradient might be 2-40% Solvent B over 60 minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometry (MS) Analysis:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scan MS spectra over a mass range of m/z 350-1800.

    • MS2 Scans: Select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: It is highly recommended to use a decision-tree approach where precursor ions are subjected to different fragmentation methods based on their charge state and m/z. For example:

      • Precursors with charge state 2+ could be analyzed by both HCD and ETD.

      • Precursors with charge state 3+ and higher are ideal candidates for ETD.

  • Data Analysis:

    • Use a suitable database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Configure the search parameters to include the mass of the PNBM modification as a variable modification on cysteine residues. Be mindful of the potential for PEG heterogeneity and consider searching for a range of possible masses if your software allows.

    • For quantitative analysis, use appropriate software for label-free quantification or for extracting reporter ion intensities for isobaric-tagged PNBM. For stable isotope labeling, the relative quantification is performed by comparing the peak areas of the light and heavy labeled peptide pairs in the MS1 scans.

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved in identifying PNBM-labeled peptides, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Sample Reduction Reduction (TCEP) Protein->Reduction Labeling PNBM Labeling Reduction->Labeling Digestion Tryptic Digestion Labeling->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC LC Separation Desalting->LC MS1 MS1 Scan LC->MS1 DDA Data-Dependent Acquisition MS1->DDA MS2 MS/MS Fragmentation (HCD and/or ETD) DDA->MS2 DatabaseSearch Database Search (Variable Modification) MS2->DatabaseSearch Identification Peptide Identification DatabaseSearch->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the identification and quantification of PNBM-labeled peptides.

fragmentation_patterns cluster_peptide PNBM-Labeled Peptide Precursor Ion cluster_hcd HCD Fragmentation cluster_etd ETD Fragmentation Peptide H-Ala-Phe-Cys(PNBM)-Gly-Lys-OH b_ions_hcd b-ions Peptide->b_ions_hcd y_ions_hcd y-ions Peptide->y_ions_hcd neutral_loss Neutral Loss of PNBM Peptide->neutral_loss c_ions_etd c-ions with PNBM Peptide->c_ions_etd z_ions_etd z-ions with PNBM Peptide->z_ions_etd unlabeled_peptide Unlabeled Peptide Fragment neutral_loss->unlabeled_peptide

Caption: Potential fragmentation pathways of a PNBM-labeled peptide in HCD versus ETD.

Conclusion

The identification of PNBM-labeled peptides by mass spectrometry requires careful consideration of the unique properties of the PEGylated label. While standard CID/HCD fragmentation may lead to the loss of the label, the use of ETD/ECD can significantly improve the chances of successful identification and site localization. For quantitative studies, stable isotope labeling offers high accuracy but requires custom synthesis of the labeling reagent. Label-free methods provide a simpler alternative, although the polydispersity of the PNBM linker can pose analytical challenges. By selecting the appropriate combination of labeling strategy, fragmentation method, and data analysis workflow, researchers can confidently identify and quantify PNBM-labeled peptides to advance their scientific investigations.

References

Decoding Phosphorylation: A Comparative Guide to Confirmation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of post-translational modifications, confirming the precise location of phosphorylation sites is a critical step in unraveling cellular signaling pathways. This guide provides a comprehensive comparison of methodologies for confirming phosphorylation, with a focus on chemical derivatization via β-elimination/Michael addition (BEMA), and contrasts this approach with prevalent enrichment and label-free strategies.

The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a fundamental mechanism regulating protein function, localization, and interaction. Mass spectrometry has become an indispensable tool for identifying thousands of phosphorylation sites in a single experiment. However, the substoichiometric nature of phosphorylation and the inherent lability of the phosphate group during mass spectrometric analysis present significant analytical challenges.

This guide explores various techniques to overcome these hurdles, offering detailed protocols, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Chemical Derivatization: The β-elimination/Michael Addition (BEMA) Strategy

Chemical derivatization of phosphoserine (pSer) and phosphothreonine (pThr) residues via β-elimination followed by a Michael addition (BEMA) offers a powerful method to stabilize the modification and enhance its detection by mass spectrometry. This approach converts the labile phosphoester into a more stable thioether linkage, improving ionization efficiency and providing unique fragmentation patterns for confident identification.

While various nucleophiles can be employed in the Michael addition step, including reagents like p-nitrobenzyl mesylate (PNBM), the most extensively documented methods utilize alkanethiols such as ethanethiol (B150549) or dithiothreitol (B142953) (DTT). These reagents effectively replace the phosphate group with a tag that can enhance signal intensity and introduce specific reporter ions for targeted analysis.

Experimental Workflow for BEMA

The BEMA strategy involves a two-step chemical reaction performed on phosphopeptides. First, an alkaline-induced β-elimination removes the phosphate group, creating a dehydroalanine (B155165) (from pSer) or dehydroaminobutyric acid (from pThr) intermediate. This is immediately followed by a Michael addition of a nucleophile to the newly formed double bond.

BEMA_Workflow cluster_sample_prep Sample Preparation cluster_bema_reaction BEMA Reaction cluster_analysis Analysis Protein_Extraction Protein Extraction & Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (Optional but Recommended) Protein_Extraction->Phosphopeptide_Enrichment Beta_Elimination β-Elimination (e.g., Ba(OH)2) Phosphopeptide_Enrichment->Beta_Elimination Michael_Addition Michael Addition (e.g., Ethanethiol) Beta_Elimination->Michael_Addition Concurrent Reaction Desalting Sample Desalting (e.g., C18 ZipTip) Michael_Addition->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

BEMA Experimental Workflow
Detailed Experimental Protocol for β-Elimination/Michael Addition with Ethanethiol

This protocol is adapted from established methods for the derivatization of phosphoserine and phosphothreonine residues.

Materials:

  • Lyophilized phosphopeptide sample

  • Reaction Buffer: Freshly prepared solution of 20% (v/v) ethanethiol, 20% (v/v) water, 20% (v/v) dimethyl sulfoxide (B87167) (DMSO), and 40% (v/v) 1M NaOH.

  • Quenching Solution: Glacial acetic acid

  • C18 ZipTips for desalting

  • Solvents for mass spectrometry (e.g., acetonitrile (B52724), water, formic acid)

Procedure:

  • Sample Reconstitution: Reconstitute the lyophilized phosphopeptide sample in 10 µL of the freshly prepared Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 50°C for 1 hour. This allows for the concurrent β-elimination of the phosphate group and the Michael addition of ethanethiol.

  • Quenching: After incubation, cool the sample to room temperature and add 1 µL of glacial acetic acid to neutralize the base and stop the reaction.

  • Desalting: Desalt the derivatized peptides using a C18 ZipTip according to the manufacturer's instructions. This step is crucial to remove salts and reagents that can interfere with mass spectrometry analysis.

  • Elution and Analysis: Elute the derivatized peptides from the ZipTip using an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid) directly for LC-MS/MS analysis.

Comparison of Phosphorylation Confirmation Methods

The choice of method for confirming phosphorylation sites depends on various factors, including sample complexity, desired sensitivity, available instrumentation, and whether quantitative information is required. Below is a comparison of the BEMA chemical derivatization approach with other widely used techniques.

Featureβ-Elimination/Michael Addition (BEMA)Phosphopeptide Enrichment (e.g., TiO2, IMAC)Label-Free Quantification
Principle Chemical conversion of pSer/pThr to a stable derivative.Affinity-based capture of phosphopeptides.Direct MS analysis and comparison of ion intensities.
Primary Advantage Increased MS signal intensity and generation of specific reporter ions for confident identification. Stabilizes labile modifications.High specificity for phosphopeptides, reducing sample complexity.No chemical labeling required, simpler workflow.
Primary Disadvantage Does not work for pTyr. Potential for side reactions. Requires an additional chemical reaction step.Can have biases in enrichment efficiency for mono- vs. multi-phosphorylated peptides. Non-specific binding can occur.Can be challenging for low-abundance phosphopeptides. Requires highly reproducible chromatography.
Quantitative Capability Can be made quantitative with the use of isotopic labeling reagents in the Michael addition step.Can be combined with isotopic labeling (e.g., SILAC, TMT) for quantification.Relative quantification based on peak area or spectral counting.
Throughput Moderate; the chemical reaction adds to the processing time.High; can be automated.High; amenable to large sample sets.
Instrumentation Standard LC-MS/MS systems.Standard LC-MS/MS systems.High-resolution and high-mass accuracy mass spectrometer recommended.

Performance Data: A Comparative Overview

In contrast, phosphopeptide enrichment techniques like Titanium Dioxide (TiO2) and Immobilized Metal Affinity Chromatography (IMAC) are workhorses in phosphoproteomics, routinely enabling the identification of thousands of phosphosites from complex cell lysates. Label-free quantification (LFQ) has also matured into a robust method, with studies demonstrating its ability to quantify a high number of phosphopeptides, often surpassing label-based methods in the number of identifications.[1]

The choice between these methods is not always mutually exclusive. In fact, a powerful strategy often involves the combination of phosphopeptide enrichment followed by either direct label-free analysis or chemical derivatization for enhanced confirmation and characterization of specific sites of interest.

Signaling Pathway Visualization

Understanding the context of a phosphorylation event is paramount. The diagram below illustrates a simplified generic signaling pathway where protein phosphorylation is a key regulatory step. Confirmation of these phosphorylation sites is the first step in validating the activation or inhibition of such pathways in response to various stimuli or drug treatments.

Signaling_Pathway cluster_nucleus Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylates & Activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Generic Kinase Cascade Pathway

Conclusion

The confirmation of phosphorylation sites is a multifaceted challenge requiring a tailored analytical approach. Chemical derivatization through the β-elimination/Michael addition strategy provides a robust method to enhance the mass spectrometric detection of phosphoserine and phosphothreonine residues, complementing the widely used phosphopeptide enrichment and label-free quantification techniques. While specific reagents like this compound may be employed, the broader BEMA strategy using more commonly documented nucleophiles offers a validated path for researchers seeking to confidently identify and characterize these critical post-translational modifications. By understanding the principles, advantages, and limitations of each method, researchers can design more effective experiments to illuminate the intricate signaling networks that govern cellular life.

References

Safety Operating Guide

Navigating the Disposal of p-Nitrobenzyl Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of p-nitrobenzyl mesylate, a thiol-specific alkylating reagent.

Crucial Safety and Disposal Information

Conflicting information exists regarding the hazard classification of this compound. A Safety Data Sheet (SDS) from one supplier states the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and suggests that smaller quantities can be disposed of with household waste.[1] However, it also indicates a water hazard class 1 (slightly hazardous for water) and mandates that disposal must adhere to official regulations, prohibiting release into sewers or surface and ground water.[1] Conversely, another supplier assigns it a German water hazard class (WGK) of 3, indicating it is highly hazardous to water, and classifies it as a combustible solid.

Given this discrepancy, it is imperative to handle this compound as a hazardous chemical and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Incompatible Materials
  • Bases

  • Strong oxidizing agents

  • Alcohols

  • Amines

  • Metals[2]

Hazard Classification Summary
Hazard ClassificationCayman Chemical SDS[1]Sigma-Aldrich Product Information
GHS Classification Not ClassifiedNot Specified
Water Hazard Class 1 (Slightly Hazardous)WGK 3 (Highly Hazardous)
Physical Hazard Not FlammableStorage Class 11 (Combustible Solids)

Step-by-Step Disposal Protocol

This protocol outlines a conservative approach to the disposal of this compound, treating it as hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.

  • Keep it separate from the incompatible materials listed above.

3. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the chemical.

4. Labeling:

  • Label the hazardous waste container with the full chemical name: "this compound," the approximate quantity, and any relevant hazard warnings (e.g., "Caution: Handle as Hazardous Waste").

5. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

6. EHS Consultation and Pickup:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and handover.

7. Accidental Spills:

  • In the event of a small spill, mechanically pick up the solid material and place it in the designated hazardous waste container.[1] Avoid creating dust.

  • For larger spills, or if the spill involves a solution, follow your institution's spill response procedures and contact the EHS department immediately. Do not allow the chemical to enter drains or waterways.[1]

Disposal Procedure Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in a Designated Container A->B C Segregate from Incompatible Materials B->C D Label Container Clearly C->D E Store in Designated Hazardous Waste Area D->E F Consult Institutional EHS E->F G Arrange for Professional Waste Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.